Diisopropyl (S)-(-)-malate (CAS 83541-68-8): A Comprehensive Technical Guide on Physicochemical Properties, Asymmetric Synthesis, and Metabolic Profiling
Executive Summary In the landscape of modern drug development and biochemical research, the selection of an optimal chiral building block is a critical inflection point. It dictates not only the stereochemical fidelity o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and biochemical research, the selection of an optimal chiral building block is a critical inflection point. It dictates not only the stereochemical fidelity of the final active pharmaceutical ingredient (API) but also the scalability of the synthetic route. Diisopropyl (S)-(-)-malate (CAS 83541-68-8) , also known as L-malic acid diisopropyl ester, has emerged as a highly versatile chiral pool reagent [1].
Unlike its dimethyl or diethyl counterparts, the diisopropyl variant offers a unique combination of steric bulk and lipophilicity. This guide explores the causality behind its physicochemical properties and provides field-proven, self-validating protocols for its dual utility: as a stereodirecting auxiliary in asymmetric synthesis (e.g., the production of (-)-wikstromol) [2] and as a cell-permeable probe for metabolic profiling [3].
Physicochemical Profiling and Structural Causality
Understanding the baseline properties of Diisopropyl (S)-(-)-malate is essential for predicting its behavior in both organic solvents and biological matrices. The presence of two bulky isopropyl ester groups fundamentally alters the molecule's reactivity profile compared to native L-malic acid.
Table 1: Key Physicochemical Properties
Property
Value
Scientific Implication
CAS Number
83541-68-8
Unique identifier for regulatory and procurement tracking [1].
Molecular Formula
C₁₀H₁₈O₅
Dictates mass-to-charge ratio for mass spectrometry validation.
Molecular Weight
218.25 g/mol
Optimal size for maintaining cell permeability [4].
Density
1.055 g/mL at 25 °C
Slightly denser than water; critical for biphasic extraction calculations [1].
Boiling Point
237 °C
High boiling point necessitates vacuum distillation for purification [1].
Refractive Index
n20/D 1.430
Used as a rapid, self-validating check for bulk purity [1].
Optical Rotation
[α]20/D -13° (neat)
Confirms enantiomeric purity prior to asymmetric synthesis [1].
Causality in Design: The isopropyl groups serve a dual purpose. In organic synthesis, they provide significant steric shielding. When the molecule is deprotonated to form an enolate, this steric bulk effectively blocks one face of the molecule, forcing incoming electrophiles to attack from the opposite face, thereby maximizing diastereomeric excess (d.e.). In biological assays, the lipophilic esters mask the highly polar carboxylic acids, preventing premature extracellular enzymatic breakdown and facilitating passive diffusion across the phospholipid bilayer [3].
Mechanistic Applications in Asymmetric Synthesis
Diisopropyl (S)-(-)-malate is a cornerstone in the total synthesis of complex, biologically active molecules. A prime example is its use as a starting material in the enantioselective synthesis of (-)-wikstromol , an α-hydroxylated lactone lignan with documented anti-cancer properties [2].
Synthetic pathway of (-)-wikstromol utilizing Diisopropyl (S)-(-)-malate.
This protocol describes the generation of the enolate and subsequent asymmetric alkylation, a critical step in lactone lignan synthesis.
Step 1: Kinetic Enolate Generation
Action: Dissolve Diisopropyl (S)-(-)-malate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Add Lithium Diisopropylamide (LDA, 2.1 eq) dropwise over 30 minutes.
Causality: The ultra-low temperature (-78 °C) and the use of a bulky, non-nucleophilic base (LDA) ensure the formation of the kinetic enolate while preventing unwanted self-condensation or ester cleavage.
Step 2: Electrophilic Addition
Action: Introduce the chosen electrophile (e.g., an alkyl halide) slowly to the cold enolate solution. Stir for 4 hours, allowing the reaction to slowly warm to -40 °C.
Causality: The bulky diisopropyl groups of the malate backbone sterically hinder the Re face of the enolate. The electrophile is forced to attack via the less hindered Si face, locking in the desired stereocenter.
Step 3: Reaction Monitoring and Quenching (Self-Validation)
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system.
Validation Checkpoint: The complete disappearance of the starting material spot (Rf ≈ 0.45) validates that the enolate has been fully consumed. Once confirmed, quench the reaction immediately with saturated aqueous NH₄Cl at -40 °C to prevent over-alkylation.
Step 4: Stereochemical Verification
Action: Following aqueous workup and column chromatography, analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC).
Validation Checkpoint: An enantiomeric excess (e.e.) of >98% confirms the structural integrity and steric efficiency of the diisopropyl auxiliary.
Beyond traditional synthesis, Diisopropyl (S)-(-)-malate is an invaluable tool in biochemical research. Native L-malic acid cannot easily penetrate cell membranes due to its negative charge at physiological pH. By utilizing the diisopropyl ester variant, researchers can bypass this barrier [4].
Mechanism of Diisopropyl (S)-(-)-malate as a cell-permeable metabolic probe.
Protocol 2: Intracellular Malate Loading and LC-MS/MS Quantification
Step 1: Cell Incubation
Action: Seed target cells (e.g., HT29 colon cancer cells) in 6-well plates. Incubate with 2 mM Diisopropyl (S)-(-)-malate in serum-free media for 2 hours at 37 °C.
Causality: Serum-free media is used to prevent premature cleavage of the ester bonds by extracellular esterases present in bovine serum. The uncharged ester readily diffuses across the lipid bilayer.
Step 2: Intracellular Cleavage and Lysis
Action: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using an 80% cold methanol extraction buffer.
Causality: Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the isopropyl groups, trapping the now-polar L-malic acid inside the cell. Cold methanol instantly precipitates proteins and halts enzymatic activity, preserving the metabolite pool.
Step 3: LC-MS/MS Quantification (Self-Validation)
Action: Centrifuge the lysate and analyze the supernatant via LC-MS/MS in negative ion mode.
Validation Checkpoint: Spike the lysis buffer with a known concentration of ¹³C-labeled malate prior to extraction. Monitoring the transition of endogenous L-malic acid (m/z 133 → 115) alongside the ¹³C-internal standard validates the extraction efficiency and normalizes any matrix suppression effects, ensuring absolute quantitative accuracy.
Safety, Handling, and Storage Protocols
Maintaining the integrity of Diisopropyl (S)-(-)-malate requires strict adherence to handling protocols.
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [1].
PPE Requirements: Handle exclusively in a certified chemical fume hood. Nitrile gloves (Type ABEK EN14387 compliant) and splash-proof safety goggles are mandatory [1].
Storage Causality: Store at room temperature in a tightly sealed, dark amber container. Exposure to moisture will lead to slow, spontaneous hydrolysis of the ester bonds, generating free malic acid and isopropanol, which will alter the stereochemical yield of downstream reactions.
References
Title: Enantioselective Synthesis of (−)-Wikstromol Using a New Approach via Malic Acid
Source: The Journal of Organic Chemistry (Sefkow M., 2001)
URL: [Link]
Exploratory
Structural and Stereochemical Dynamics of Diisopropyl Malate: A Technical Whitepaper
Introduction & Core Rationale Diisopropyl malate is a highly versatile chiral building block utilized extensively in asymmetric synthesis and metabolic research[1]. As an ester derivative of malic acid, its utility stems...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Rationale
Diisopropyl malate is a highly versatile chiral building block utilized extensively in asymmetric synthesis and metabolic research[1]. As an ester derivative of malic acid, its utility stems from the unique steric environment provided by its bulky isopropyl groups, which dictate its stereochemical behavior, resistance to hydrolysis, and membrane permeability[1]. This whitepaper explores the structural nuances of diisopropyl malate, details a self-validating protocol for its stereoselective synthesis, and examines its critical role in drug development.
Stereochemical Architecture
The defining feature of diisopropyl malate (C₁₀H₁₈O₅) is its stereogenic center at the C-2 position[1]. Applying the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around this chiral carbon are ranked by atomic number: the hydroxyl (-OH) group holds the highest priority, followed by the carboxylate ester, the methylene ester, and the hydrogen atom[1].
This stereocenter yields two primary enantiomers:
(S)-(-)-Diisopropyl Malate: Derived from natural L-malic acid, exhibiting a specific optical rotation of [α]²⁰/D -13° (neat)[1].
(R)-(+)-Diisopropyl Malate: The unnatural D-malate derivative, exhibiting an equal but opposite optical rotation of [α]²⁰/D +13°[2].
The chirality of these molecules is non-superimposable and dictates their highly specific interactions with chiral catalysts and biological enzymes[1],[2].
Comparative Physicochemical Profiling
The physical and chemical properties of diisopropyl malate are heavily influenced by its esterification profile. Table 1 contrasts (-)-diisopropyl-L-malate with its structural analogs, demonstrating how variations in alkyl chain length and stereochemistry impact the molecule[1],[3].
Compound
Molecular Formula
Molecular Weight ( g/mol )
Optical Rotation
Key Structural Difference
(-)-Diisopropyl-L-Malate
C₁₀H₁₈O₅
218.25
[α]²⁰/D -13°
Reference structure (S-configuration)
(+)-Diisopropyl-D-Malate
C₁₀H₁₈O₅
218.25
[α]²⁰/D +13°
Opposite configuration at C-2 (R-configuration)
Dimethyl L-Malate
C₆H₁₀O₅
162.14
N/A
Methyl esters; lower hydrophobicity
Diethyl L-Malate
C₈H₁₄O₅
190.20
N/A
Ethyl esters; intermediate steric hindrance
(+)-Diisopropyl L-Tartrate
C₁₀H₁₈O₆
234.25
[α]²⁴/D +17°
Additional hydroxyl group at C-3
Mechanistic Workflow: Stereoselective Inversion via Cyclic Sulfates
A cornerstone of diisopropyl malate's utility is its synthesis from other chiral pool molecules, specifically the stereoselective transformation of L-(+)-diisopropyl tartrate into D-(+)-diisopropyl malate[4].
Causality of Experimental Choices
Why utilize a cyclic sulfate intermediate rather than direct substitution? The secondary hydroxyl group of L-tartrate is a poor leaving group. Converting it into a cyclic sulfate significantly lowers the activation energy for nucleophilic attack by creating an exceptionally stable leaving group (the sulfate anion)[5]. Furthermore, the cyclic constraint forces the incoming nucleophile (hydride from NaBH₃CN or SmI₂) to attack strictly from the opposite face of the C-O bond. This ensures complete stereochemical inversion via an Sₙ2 mechanism, preventing racemization and cleanly converting the L-tartrate configuration into the D-malate configuration[4].
Self-Validating Protocol: Synthesis of D-(+)-Diisopropyl Malate
Sulfite Formation: Dissolve L-(+)-diisopropyl tartrate in dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C in the presence of triethylamine. The base neutralizes the generated HCl, driving the formation of the diisopropyl tartrate cyclic sulfite[5],[4].
Oxidation to Sulfate: Dissolve the crude cyclic sulfite in a biphasic mixture of carbon tetrachloride, acetonitrile, and water. Add a catalytic amount of ruthenium trichloride (RuCl₃) and a stoichiometric excess of sodium periodate (NaIO₄).
Self-Validation Checkpoint: The RuO₄ generated in situ selectively oxidizes the sulfite. Monitor via Thin Layer Chromatography (TLC). The highly electrophilic cyclic sulfate is prone to hydrolysis; proceed immediately to reduction upon complete sulfite consumption[5],[4].
Regioselective Reduction: Dissolve the cyclic sulfate in tetrahydrofuran (THF). Add sodium cyanoborohydride (NaBH₃CN) or samarium iodide (SmI₂) and stir at room temperature[4].
Hydrolysis and Workup: Quench the reaction with 20% aqueous sulfuric acid to hydrolyze the resulting mono-sulfate salt. Extract with diethyl ether, wash with saturated sodium bicarbonate, and dry over anhydrous magnesium sulfate[4].
Purification & Verification: Purify via silica gel chromatography (20% EtOAc in hexane) to yield D-(+)-diisopropyl malate (approx. 55-82% yield)[6],[4].
Self-Validation Checkpoint: Verify optical purity via ¹H NMR analysis following derivatization with (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) chloride to ensure high enantiomeric excess[4].
Workflow for the stereoselective synthesis of D-(+)-diisopropyl malate from L-(+)-tartrate.
Translational Applications in Drug Discovery
Diisopropyl malate fulfills two highly specialized roles in pharmaceutical research:
Chiral Auxiliary in Oncology: The compound is a critical starting material for synthesizing enantiomerically pure α-hydroxylated lactone lignans. The rigid steric environment of the isopropyl groups ensures high diastereoselectivity during alkylation. These synthesized lignans have demonstrated potent inhibitory effects on the proliferation of HT29 colon cancer cells[7],.
Cell-Permeable Metabolic Probe: In studies of cellular metabolism (e.g., tracking malate dehydrogenase activity), standard malic acid is rapidly degraded and struggles to cross the lipid bilayer. Diisopropyl (S)-(-)-malate acts as a "stealth" probe; its bulky isopropyl ester groups mask the polar carboxylates, increasing lipophilicity for membrane permeation while preventing premature enzymatic breakdown[1],[7]. This allows researchers to accurately track its incorporation into mitochondrial and peroxisomal pathways[1],[7].
Diisopropyl Malate: A Technical Guide to its Application as a Cell-Permeable Malate Analog
Introduction: The Central Role of Malate in Cellular Metabolism Malate is a pivotal intermediate in several core metabolic pathways, most notably the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Malate in Cellular Metabolism
Malate is a pivotal intermediate in several core metabolic pathways, most notably the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the malate-aspartate shuttle.[1][2] Within the mitochondria, malate is oxidized to oxaloacetate by malate dehydrogenase, a crucial step in the Krebs cycle that generates NADH, a primary electron donor for the electron transport chain and subsequent ATP synthesis.[3] Beyond its role in energy production, malate is integral to the malate-aspartate shuttle, a complex mechanism that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for maintaining the cellular redox state and maximizing ATP yield from glycolysis.[4][5] Given its central role, the ability to manipulate intracellular malate concentrations is a powerful tool for investigating cellular bioenergetics, redox homeostasis, and the metabolic underpinnings of various physiological and pathological states.
The Rationale for a Cell-Permeable Malate Analog
Directly administering malate to cells in culture is often ineffective for studying its intracellular effects. As a dicarboxylic acid, malate is negatively charged at physiological pH and does not readily cross the hydrophobic cell membrane. To overcome this limitation, researchers can utilize a cell-permeable analog, such as diisopropyl malate.
Diisopropyl malate is an esterified form of malate, where the two carboxylic acid groups are masked by isopropyl groups. This esterification neutralizes the negative charges and increases the lipophilicity of the molecule, facilitating its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bonds, releasing free malate and isopropanol.[6][7] This strategy effectively delivers malate into the intracellular environment, allowing for the study of its downstream metabolic consequences. The bulky isopropyl groups may also offer some resistance to premature hydrolysis by extracellular esterases, ensuring more efficient delivery into the cell.[8]
This approach is analogous to the use of other cell-permeable esterified metabolites, such as dimethyl malonate, which has been successfully used to deliver malonate into cells to study its effects on mitochondrial respiration.
Chemical and Physical Properties of Diisopropyl Malate
A thorough understanding of the physicochemical properties of diisopropyl malate is essential for its effective use in experimental settings.
The following sections outline a comprehensive, albeit generalized, workflow for the application of diisopropyl malate in a research setting. It is imperative to note that these protocols are foundational and will likely require optimization based on the specific cell type and experimental objectives.
Figure 1. A generalized workflow for investigating the effects of diisopropyl malate on cellular metabolism.
Part 1: Cell Culture and Reagent Preparation
1.1. Cell Culture
This protocol provides a general guideline for adherent cell lines.
Materials:
Adherent cell line of interest (e.g., HeLa, HEK293, C2C12)
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Cell culture flasks or plates
Humidified incubator (37°C, 5% CO2)
Procedure:
Culture cells in T-75 flasks until they reach 80-90% confluency.
Aspirate the growth medium and wash the cells once with PBS.
Add trypsin-EDTA to detach the cells.
Neutralize the trypsin with complete growth medium and collect the cell suspension.
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for optimal growth during the experiment.
Allow the cells to adhere and grow for at least 24 hours before treatment.
1.2. Preparation of Diisopropyl Malate Stock Solution
Materials:
Diisopropyl malate (ensure high purity)
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
Prepare a high-concentration stock solution of diisopropyl malate in DMSO. For example, a 1 M stock solution can be prepared by dissolving the appropriate mass of diisopropyl malate in DMSO.
Vortex thoroughly to ensure complete dissolution.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Cell Treatment
Procedure:
On the day of the experiment, thaw an aliquot of the diisopropyl malate stock solution.
Prepare working solutions of diisopropyl malate by diluting the stock solution in complete growth medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line, as high concentrations may induce toxicity. A starting range of 1-10 mM is suggested for initial experiments.
Include a vehicle control group treated with the same final concentration of DMSO as the highest diisopropyl malate concentration.
Aspirate the old medium from the cultured cells and replace it with the medium containing the different concentrations of diisopropyl malate or the vehicle control.
Incubate the cells for the desired period. The incubation time should be optimized; a time course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal duration for observing metabolic changes.
Part 3: Downstream Analysis
This protocol is for the extraction of polar metabolites from adherent cells.
Materials:
Ice-cold 80% methanol
Cell scraper
Centrifuge
Procedure:
At the end of the incubation period, place the culture plates on ice.
Aspirate the medium and quickly wash the cells with ice-cold PBS.
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
Incubate on ice for 10 minutes to quench metabolic activity and allow for metabolite extraction.
Scrape the cells from the plate into the methanol solution.
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of intracellular metabolites.
Instrumentation and Method:
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is typically used.
A HILIC (hydrophilic interaction liquid chromatography) column is often suitable for separating polar metabolites like malate.[11]
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for malate.
A stable isotope-labeled internal standard (e.g., 13C4-malate) should be added to the extraction solvent to control for variations in sample preparation and instrument response.
A standard curve of known malate concentrations should be prepared to allow for absolute quantification.
Figure 2. Workflow for quantifying intracellular malate using LC-MS/MS.
Measuring the oxygen consumption rate (OCR) provides a direct readout of mitochondrial function.
Instrumentation:
A Seahorse XF Analyzer (Agilent) or a similar instrument is used to measure real-time OCR.
Procedure (Mito Stress Test):
Seed cells in a Seahorse XF cell culture microplate and treat with diisopropyl malate as described above.
After treatment, wash the cells and replace the medium with Seahorse XF assay medium.
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).[3]
The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Method:
Cellular ATP levels can be measured using a variety of commercially available luciferase-based ATP assay kits.
Procedure:
After treatment with diisopropyl malate, lyse the cells according to the kit manufacturer's instructions.
Add the luciferase reagent to the cell lysate.
Measure the resulting luminescence using a plate reader.
Quantify ATP concentration using a standard curve generated with known ATP concentrations.
The NAD+/NADH ratio is a critical indicator of the cellular redox state.
Method:
Commercially available colorimetric or fluorometric assay kits can be used to measure NAD+ and NADH levels separately.
Alternatively, LC-MS/MS methods can provide more precise quantification.[12]
Procedure (using an assay kit):
Extract NAD+ and NADH from treated cells using the specific extraction buffers provided in the kit (typically an acidic buffer for NAD+ and an alkaline buffer for NADH).
Follow the kit's protocol to perform the enzymatic cycling reactions that generate a product quantifiable by absorbance or fluorescence.
Calculate the concentrations of NAD+ and NADH from standard curves and determine the ratio.
Interpreting the Data and Expected Outcomes
An increase in intracellular malate following treatment with diisopropyl malate is expected to have several metabolic consequences:
Increased Krebs Cycle Activity: The influx of malate can drive the Krebs cycle forward, leading to an increase in the levels of downstream intermediates such as oxaloacetate, citrate, and succinate. This may also lead to an increase in mitochondrial respiration (OCR) and ATP production.
Activation of the Malate-Aspartate Shuttle: An elevated cytosolic malate concentration can stimulate the malate-aspartate shuttle, leading to increased transport of NADH from the cytosol to the mitochondria. This would be reflected in a higher NAD+/NADH ratio in the cytosol and a lower ratio in the mitochondria, although this compartmentalization can be challenging to measure directly.
Anaplerosis: Malate can serve as an anaplerotic substrate, replenishing Krebs cycle intermediates that may have been depleted for biosynthetic processes.
Figure 3. Expected metabolic consequences of increased intracellular malate from diisopropyl malate.
Troubleshooting Common Issues
Cell Toxicity: If significant cell death is observed, reduce the concentration of diisopropyl malate and/or the incubation time. Ensure that the final DMSO concentration is not exceeding a toxic level (typically <0.5%).
No Change in Intracellular Malate:
Confirm the purity and integrity of the diisopropyl malate.
Increase the concentration or incubation time.
Verify that your cell line has sufficient esterase activity. This can be assessed using a general esterase activity assay.
Optimize the metabolite extraction protocol to ensure efficient recovery of malate.
Inconsistent Results:
Ensure consistent cell seeding density and growth phase across experiments.
Prepare fresh working solutions of diisopropyl malate for each experiment.
Maintain strict temperature control during sample processing, especially during metabolite extraction.
Conclusion
Diisopropyl malate presents a promising tool for researchers seeking to investigate the multifaceted roles of malate in cellular metabolism. By providing a means to bypass the cell membrane's impermeability to dicarboxylic acids, this cell-permeable analog allows for the targeted elevation of intracellular malate levels. The experimental framework provided in this guide, while requiring adaptation to specific research questions and cell models, offers a robust starting point for elucidating the downstream effects of malate on the Krebs cycle, the malate-aspartate shuttle, and overall cellular bioenergetics. Rigorous optimization of experimental conditions and careful interpretation of the resulting metabolic data will be paramount to unlocking the full potential of diisopropyl malate as a probe for metabolic research.
Technical Guide: Diisopropyl Malate – Physicochemical Characterization & Application in Asymmetric Synthesis
Executive Summary & Strategic Importance Diisopropyl malate (DIPM) serves as a critical chiral pool building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] Its utility stems from th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
Diisopropyl malate (DIPM) serves as a critical chiral pool building block in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] Its utility stems from the defined stereocenters derived from malic acid, allowing it to function as a robust chiral auxiliary in asymmetric alkylations and Diels-Alder reactions.
For drug development professionals, the precise characterization of DIPM is not merely a regulatory box-ticking exercise; it is a fundamental purity gate. Variations in Refractive Index (RI) and Density are the primary indicators of hydrolysis products (isopropanol/malic acid) or incomplete esterification. This guide provides authoritative data, validated measurement protocols, and synthesis workflows to ensure material integrity.
Physicochemical Data Profile
The following data represents the standard reference values for high-purity Diisopropyl (S)-(-)-malate. These values are critical for establishing acceptance criteria in Raw Material specifications.
Table 1: Core Physical Properties
Property
Value
Conditions
Method/Standard
CAS Number
83541-68-8
(S)-isomer
Chemical Abstracts Service
Refractive Index ()
1.430
20.0 °C, 589 nm
ASTM D1218
Density ()
1.055 g/mL
25.0 °C
Oscillating U-tube
Boiling Point
237 °C
760 mmHg
Standard Distillation
Optical Rotation ()
-13°
Neat, 20 °C
Polarimetry
Appearance
Colorless Liquid
Ambient
Visual Inspection
Critical Insight: The refractive index is highly temperature-dependent. A deviation of ±0.1 °C during measurement can result in an error of approximately 0.0004 in the RI reading. All measurements must be performed with Peltier-controlled thermostatic systems.
Experimental Protocols
Protocol A: High-Fidelity Synthesis of Diisopropyl Malate
Objective: To synthesize DIPM with >98% purity using a self-validating water-removal process.
Reagents:
L-Malic Acid (99%+)
Isopropanol (Anhydrous, excess)
Sulfuric Acid (Catalytic amount)
Toluene (Azeotropic solvent)
Methodology:
Setup: Equip a 1L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Charging: Add L-Malic acid (1.0 eq) and Isopropanol (4.0 eq) to the flask. Add Toluene (approx. 200 mL) to facilitate water removal via azeotrope.
Catalysis: Slowly add concentrated
(0.05 eq) while stirring.
Reflux (Self-Validating Step): Heat the mixture to reflux. Monitor the Dean-Stark trap.
Validation: The reaction is complete only when the theoretical volume of water (2.0 eq) has been collected in the trap and the layer separation stabilizes.
Work-up: Cool to room temperature. Neutralize with saturated
solution. Wash the organic layer with brine.
Purification: Dry over
, filter, and concentrate in vacuo.
Final Polish: Perform fractional distillation under reduced pressure to obtain the pure colorless liquid.
Protocol B: Precision Density & RI Measurement (QC Workflow)
Objective: To validate lot purity against the specific gravity and optical standards.
Calibration:
Density: Calibrate the oscillating U-tube meter using air and degassed HPLC-grade water at 20 °C. Acceptance: Water density = 0.99820 g/cm³ ± 0.00005.
RI: Calibrate refractometer with a certified standard (e.g., water
or Brix standard).
Sample Prep: Filter 5 mL of DIPM through a 0.45 µm PTFE syringe filter to remove particulates that cause light scattering.
Loading: Inject sample ensuring no microbubbles are trapped in the prism or U-tube.
Equilibration: Allow the instrument to lock at 20.00 °C (RI) or 25.00 °C (Density) for at least 120 seconds.
Data Acquisition: Record the mean of three consecutive readings.
Visualizing the Workflow
Diagram 1: Synthesis & Purity Logic
This diagram illustrates the conversion pathway and the critical control points (CCPs) where physical property checks confirm success.
Caption: Figure 1. Synthesis workflow for Diisopropyl Malate highlighting the Dean-Stark critical control point and final physicochemical validation.
Diagram 2: Quality Control Decision Tree
A logical flow for determining if a batch meets drug-development standards based on the data provided in Table 1.
Caption: Figure 2. Quality Control decision tree utilizing Refractive Index and Density as gatekeepers for material acceptance.
References
Sigma-Aldrich. Diisopropyl (S)-(-)-malate Product Specification & COA. Retrieved from
Sefkow, M. (2001). Enantioselective Synthesis of (-)-Wikstromol Using a New Approach via Malic Acid. The Journal of Organic Chemistry, 66(7), 2343-2349. Retrieved from
PubChem. Diisopropyl (S)-(-)-malate Compound Summary. National Library of Medicine. Retrieved from
ChemicalBook. Diisopropyl (R)-(+)-Malate Properties and Suppliers. Retrieved from
Dialkyl Malate Esters: A Thermodynamic Properties Guide for Researchers and Drug Development Professionals
An in-depth technical guide by a Senior Application Scientist Executive Summary Dialkyl malate esters, characterized by a central malic acid core esterified with two alkyl chains, are a class of compounds garnering signi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist
Executive Summary
Dialkyl malate esters, characterized by a central malic acid core esterified with two alkyl chains, are a class of compounds garnering significant interest across various industries, from cosmetics, where they function as emollients, to potential applications in drug delivery and formulation.[1][2] Their utility is intrinsically linked to their physicochemical properties, which are governed by thermodynamics. Understanding properties such as vapor pressure, heat capacity, and enthalpy of formation is not merely academic; it is critical for ensuring product stability, optimizing purification processes, and predicting the behavior of these esters in complex formulations. This guide provides a comprehensive overview of the key thermodynamic properties of dialkyl malate esters, detailing both state-of-the-art experimental methodologies for their determination and robust theoretical models for their prediction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of these versatile molecules.
The Significance of Thermodynamic Properties in Application
The thermodynamic characteristics of a substance dictate its physical state and behavior under varying conditions of temperature and pressure. For dialkyl malate esters, these properties are paramount for practical application:
Vapor Pressure & Enthalpy of Vaporization: These properties are critical for assessing the volatility of an ester. In cosmetic or pharmaceutical formulations, low volatility is often desired to ensure long-term stability and prevent changes in concentration.[3] Conversely, in purification processes like distillation, understanding the vapor pressure-temperature relationship is essential for defining operational parameters.
Heat Capacity: The specific heat capacity defines the amount of energy a substance can absorb for a given temperature increase. This is vital for thermal management during manufacturing, ensuring process safety, and modeling the thermal behavior of formulations during storage and transport.
Enthalpy of Fusion: For esters that are solid at room temperature, the enthalpy of fusion—the energy required to melt the solid—is a key parameter in formulation design, particularly for applications involving phase transitions, such as in some phase change materials or controlled-release drug delivery systems.[4]
Enthalpy of Formation & Gibbs Free Energy: These fundamental properties quantify the energy stored within the molecule's chemical bonds and its thermodynamic stability.[5] They are indispensable for calculating reaction enthalpies and predicting the equilibrium position of chemical reactions involving the synthesis or degradation of the ester.
Experimental Determination of Thermodynamic Properties
Accurate experimental data is the gold standard in chemical science. The choice of analytical technique is dictated by the specific property of interest and the physical state of the dialkyl malate ester. The protocols described below are designed as self-validating systems, incorporating calibration and verification steps to ensure data integrity.
Vapor Pressure and Enthalpy of Vaporization
Dialkyl malates are typically low-volatility compounds, making traditional boiling point methods impractical. The Knudsen Effusion Method is the authoritative technique for accurately measuring very low vapor pressures (10⁻¹² to 10⁵ Pa).[3][6]
Causality of Method Selection: The Knudsen method is ideal for low-volatility substances because it measures the rate of mass loss due to effusion in a high vacuum, a process directly proportional to the vapor pressure. This avoids the need to heat the substance to high temperatures, which could cause decomposition.
Experimental Protocol: Knudsen Effusion Method
Objective: To determine the vapor pressure of a dialkyl malate ester as a function of temperature and calculate its enthalpy of vaporization.
Methodology:
Sample Preparation:
Place 1-100 mg of the dialkyl malate ester into a titanium Knudsen cell.[6]
Seal the cell, ensuring the orifice of known area (e.g., 0.5-1.0 mm diameter) is unobstructed.
Instrument Setup (Vapor Pressure Analyzer - VPA):
Place the sealed Knudsen cell onto the ultra-sensitive microbalance within the VPA.
Evacuate the chamber to a high vacuum (e.g., < 1x10⁻⁵ Torr) to ensure that effusing molecules do not collide with background gas.[3]
Isothermal Measurement:
Set the desired temperature for the first isothermal step (e.g., 323.15 K). Allow the system to equilibrate.
Continuously record the mass of the cell over time (e.g., for 180 minutes). A constant, linear rate of mass loss ( dm/dt ) indicates steady-state effusion.[6]
Temperature Stepping:
Increase the temperature to the next setpoint (e.g., in 10 K increments) and repeat Step 3. Perform this across the entire temperature range of interest.
Data Analysis & Validation:
Vapor Pressure Calculation: For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:
P = (dm/dt) * (1/A_o * W_o) * sqrt(2 * pi * R * T / M)
Where:
dm/dt is the steady-state rate of mass loss ( kg/s ).
A_o is the orifice area (m²).
W_o is the Clausing factor (a dimensionless correction for orifice geometry, typically close to 1).[7]
R is the ideal gas constant (8.314 J/mol·K).
M is the molar mass of the ester ( kg/mol ).
Enthalpy of Vaporization (ΔH_vap): Plot ln(P) versus 1/T. The data should form a straight line according to the Clausius-Clapeyron equation.
ln(P) = -ΔH_vap / R * (1/T) + C
The enthalpy of vaporization is determined from the slope of the line (slope = -ΔH_vap / R).
Self-Validation: The linearity of the Clausius-Clapeyron plot serves as an internal validation of the data's quality. A high coefficient of determination (R² > 0.99) indicates consistent, high-quality measurements.
Diagram: Knudsen Effusion Experimental Workflow
Caption: Workflow for vapor pressure determination using the Knudsen effusion method.
Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a rapid and powerful technique for measuring the heat capacity of liquids and solids, as well as the enthalpy of phase transitions like melting.[8][9]
Causality of Method Selection: DSC directly measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This differential measurement allows for precise determination of heat capacity and the energy absorbed or released during phase changes, making it ideal for characterizing the thermal properties of dialkyl malate esters.
Experimental Protocol: DSC for Heat Capacity (ASTM E1269)
Objective: To determine the specific heat capacity (Cₚ) of a liquid dialkyl malate ester.
Methodology:
Instrument Calibration:
Perform temperature and heat flow calibrations using certified standards (e.g., indium) as per standard operating procedures.
For Cₚ measurement, a sapphire (α-Al₂O₃) standard with a well-known heat capacity is required for calibration.
Baseline Measurement (Empty Pans):
Place an empty, hermetically sealed aluminum pan in the sample position and another as the reference.
Run the desired temperature program (e.g., heat from 273.15 K to 373.15 K at 10 K/min).[10] This records the instrumental baseline heat flow.
Sapphire Standard Measurement:
Place the sapphire standard in the sample pan used in Step 2.
Run the exact same temperature program as the baseline.
Sample Measurement:
Accurately weigh (10-20 mg) the dialkyl malate ester into the same sample pan.
Run the identical temperature program a final time.
Data Analysis & Validation:
Heat Capacity Calculation: The specific heat capacity of the sample (Cₚ,ₛₐ) is calculated using the following equation:
Cₚ,ₛₜ is the specific heat capacity of the sapphire standard.
m is mass, and ΔQ is the heat flow signal from the DSC.
Subscripts sa, st, and e refer to the sample, standard, and empty pan runs, respectively.
Enthalpy of Fusion (ΔH_fus): For solid samples, the DSC scan will show an endothermic peak at the melting point. The integrated area of this peak directly yields the enthalpy of fusion.[11][12]
Self-Validation: Repeat the measurement multiple times to ensure reproducibility. The standard deviation of Cₚ values should typically be within ±2%.[10] Comparing the measured Cₚ of a known liquid standard (e.g., n-heptane) against literature values provides an external validation of the entire procedure.
Diagram: DSC Measurement & Analysis Logic
Caption: Logical flow for accurate heat capacity measurement via DSC.
Theoretical Estimation of Thermodynamic Properties
While experimental measurement is preferred, it is not always feasible during early-stage research or high-throughput screening. In such cases, theoretical models provide valuable estimations.
Group Contribution Methods (GCMs)
GCMs are founded on the principle that a molecule's thermodynamic properties are the sum of contributions from its constituent functional groups.[13][[“]] Methods like the Joback and Reid or Constantinou and Gani methods are powerful tools for estimating properties like enthalpy of formation (ΔH_f) and Gibbs free energy of formation (ΔG_f) with no experimental input other than the molecular structure.[5][15]
Causality of Method Selection: GCMs are excellent for rapid screening of a large number of candidate molecules. By breaking down the complex dialkyl malate structure into simpler, well-characterized groups (e.g., -CH₃, -CH₂-, -COO-, -OH), its properties can be estimated quickly.[13]
Example Calculation (Joback Method for ΔH_f):
ΔH_f (gas, 298.15 K) = 68.29 + Σ (Nᵢ * ΔH_f,ᵢ)
Where Nᵢ is the number of groups of type i, and ΔH_f,ᵢ is the contribution of that group.
Equations of State (EoS)
Equations of State are thermodynamic models that relate pressure, volume, and temperature (PVT).[16] Models like Peng-Robinson or Soave-Redlich-Kwong are widely used in chemical engineering to predict the properties of fluids and their mixtures, including vapor pressures and enthalpies of vaporization, especially at higher pressures.
Causality of Method Selection: EoS models are more computationally intensive than GCMs but can provide a more accurate description of phase behavior, especially for mixtures. They are particularly useful in process design and simulation for tasks like designing separation and purification units.
Diagram: Decision Framework for Property Determination
Caption: Choosing between experimental and theoretical property determination methods.
Data Synthesis: Thermodynamic Properties of Select Dialkyl Malates
The following table summarizes available or calculated thermodynamic data for common dialkyl malate esters. It is critical to note that many publicly available values are calculated, not experimentally determined. Researchers should prioritize experimental validation for mission-critical applications.
Note: "est." and "calc." denote estimated and calculated values, respectively, which have not been experimentally verified in the cited sources.
Conclusion
The thermodynamic properties of dialkyl malate esters are foundational to their successful application in scientific research and industrial development. This guide has outlined the rationale, experimental protocols, and theoretical frameworks necessary for their characterization. By employing rigorous experimental techniques like the Knudsen effusion method and Differential Scanning Calorimetry, researchers can obtain high-fidelity data crucial for formulation, process design, and stability analysis. In parallel, theoretical tools such as Group Contribution Methods offer a rapid means of estimation for screening and early-stage development. A thorough understanding and application of these principles will enable scientists and engineers to unlock the full potential of these versatile esters.
References
Vapor Pressure Measurements Knudsen Effusion Method - DVS Application Note XX. Surface Measurement Systems. [Online] Available at: [Link]
Knudsen Effusion MS - Mass Spectrometry Instruments. MSI. [Online] Available at: [Link]
Helsen, J. A., & Van den Bergh, V. (1995). Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry, 67(21), 3975–3979. [Online] Available at: [Link]
Flynn, G. W. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Eng, 4(4), 2697-2710. [Online] Available at: [Link]
VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. AZoM. [Online] Available at: [Link]
Grolms, M., & Giffhorn, F. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Review of Scientific Instruments, 90(5), 055104. [Online] Available at: [Link]
ASTM E1269-11(2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Online] Available at: [Link]
Becker, L. C., et al. (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. Cosmetic Ingredient Review. [Online] Available at: [Link]
Tentative Safety Assessment Dialkyl Malates as Used in Cosmetics. (2012). Cosmetic Ingredient Review. [Online] Available at: [Link]
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Online] Available at: [Link]
Potrich, E., et al. (2018). Thermodynamic properties of formation estimated to biodiesel esters using Gaussian quantum chemistry software and group contribution method of Constantinou and Gani. Chemical Industry and Chemical Engineering Quarterly, 25(00), 28-28. [Online] Available at: [Link]
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Online] Available at: [Link]
Smrčok, L., & Sládkovičová, M. (2003). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 74(2), 489-496. [Online] Available at: [Link]
Hamilton, J. A., & Small, D. M. (1982). Thermodynamic equation of state for cholesteryl esters in surface phases. Journal of Biological Chemistry, 257(13), 7328-7335. [Online] Available at: [Link]
Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. TA Instruments. [Online] Available at: [Link]
Mohammadi, A. H., & Richon, D. (2007). An Equation of State for Property Prediction of Alcohol-Hydrocarbon and Water-Hydrocarbon Systems. Journal of Petroleum Science and Engineering, 57(1-2), 19-30. [Online] Available at: [Link]
Al-Dahhan, W. H., et al. (2023). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Chemical Engineering Communications, 210(8), 1147-1168. [Online] Available at: [Link]
Varfolomeev, M. A., et al. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. Molecules, 28(1), 1. [Online] Available at: [Link]
Differential scanning calorimetry. Wikipedia. [Online] Available at: [Link]
Mal-Alkyl-NHS ester. AxisPharm. [Online] Available at: [Link]
Group contribution models for predicting thermodynamic properties. Consensus. [Online] Available at: [Link]
Thermodynamic Models & Physical Properties. University of Illinois Chicago. [Online] Available at: [Link]
da Silva, A. L., et al. (2007). ESTIMATION OF THERMOPHYSICAL PROPERTIES OF VEGETABLE OILS FOR CREATION DATABASE TO ENGINEERING CALCULATIONS. Revista de Engenharia e Tecnologia, 2(2), 19-32. [Online] Available at: [Link]
Yamshchikova, Y. F., et al. (2025). Vapor Pressures and Enthalpies of Vaporization of Malic Acid Esters. Journal of Chemical & Engineering Data. [Online] Available at: [Link]
Jankowski, M. D., et al. (2007). Group Contribution Method for Thermodynamic Analysis of Complex Metabolic Networks. Biophysical Journal, 93(3), 830-845. [Online] Available at: [Link]
Roux, M. V., et al. (2022). Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from 2016 to 2021. Journal of Physical and Chemical Reference Data, 51(4), 043102. [Online] Available at: [Link]
Equation of State Models. Applied Flow Technology. [Online] Available at: [Link]
Measure Enthalpy Changes Using Calorimetry. Philip Harris. [Online] Available at: [Link]
Chapter 3 Equations of State. University of KwaZulu-Natal. [Online] Available at: [Link]
Verevkin, S. P., et al. (2002). Vapor Pressures, Enthalpies of Vaporization, and Critical Parameters of a Series of Linear Aliphatic Dimethyl Esters of Dicarboxylic Acids. Journal of Chemical & Engineering Data, 47(5), 1113-1123. [Online] Available at: [Link]
Chemical Properties of Diethyl malonate (CAS 105-53-3). Cheméo. [Online] Available at: [Link]
DI C12 C13 ALKYL MALATE. Ataman Kimya. [Online] Available at: [Link]
Johnson, W., et al. (2013). Safety Assessment of Dialkyl Malates as Used in Cosmetics. International Journal of Toxicology, 32(1_suppl), 71S-86S. [Online] Available at: [Link]
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4527. [Online] Available at: [Link]
Lazzús, J. A. (2016). Experimental Investigation and Modeling of Thermophysical Properties of Pure Methyl and Ethyl Esters at High Pressures. Journal of Chemical & Engineering Data, 61(1), 324-336. [Online] Available at: [Link]
Chen, W., et al. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Scientific Data, 4(1), 170162. [Online] Available at: [Link]
Orrego, C. E., et al. (2004). Determination of some physical and transport properties of palm oil and of its methyl esters. Journal of the American Oil Chemists' Society, 81(10), 999-1004. [Online] Available at: [Link]
Rojas-Donoso, M., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. International Journal of Molecular Sciences, 23(24), 15998. [Online] Available at: [Link]
Di-C12-13 Alkyl Malate. SincereSkincare.com. [Online] Available at: [Link]
Rice, B. M., & Pai, S. V. (2001). Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. Defense Technical Information Center. [Online] Available at: [Link]
dimethyl malate, 1587-15-1. The Good Scents Company. [Online] Available at: [Link]
DI-C12-13 ALKYL MALATE. Inxight Drugs. [Online] Available at: [Link]
Zaitsau, D. H. (2012). Development of experimental methods for measurements of vaporization enthalpies of Ionic Liquids. University of Rostock. [Online] Available at: [Link]
Application Note: A Protocol for the Synthesis of Diisopropyl (S)-(-)-malate via Fischer Esterification of L-Malic Acid
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Diisopropyl (S)-(-)-malate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The procedure is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Diisopropyl (S)-(-)-malate, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The procedure is based on the Fischer-Speier esterification of L-malic acid with isopropanol, utilizing a strong acid catalyst.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Emphasis is placed on the causality behind experimental choices to ensure reproducibility, safety, and high-yield synthesis of the target compound.
Introduction and Scientific Principles
Diisopropyl (S)-(-)-malate is a chiral diester widely employed as an intermediate and a chiral auxiliary in asymmetric synthesis.[2] Its stereochemistry is critical for developing enantiomerically pure compounds, a fundamental requirement in the pharmaceutical industry to ensure drug efficacy and minimize side effects.[1]
The synthesis described herein employs the Fischer esterification, a classic and robust method for producing esters from a carboxylic acid and an alcohol under acidic catalysis.[4][5][6] The reaction is an equilibrium process, and its success hinges on manipulating reaction conditions to favor product formation, in accordance with Le Châtelier's Principle.
The reaction proceeds through a nucleophilic acyl substitution mechanism, which is catalyzed by a strong acid like sulfuric acid (H₂SO₄).
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups on L-malic acid. This step significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
This process occurs at both carboxylic acid sites of the L-malic acid. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side.[4] In this protocol, we utilize a large excess of the isopropanol reactant to shift the equilibrium to favor the formation of diisopropyl malate.
Caption: The acid-catalyzed Fischer esterification mechanism.
Materials and Equipment
Reagents and Chemicals
Reagent
CAS No.
Molecular Wt.
Grade
Supplier Example
L-(-)-Malic Acid
97-67-6
134.09 g/mol
≥99%
MilliporeSigma
Isopropanol (IPA)
67-63-0
60.10 g/mol
Anhydrous, ≥99.5%
Fisher Scientific
Sulfuric Acid (H₂SO₄)
7664-93-9
98.08 g/mol
Concentrated, 95-98%
VWR
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01 g/mol
ACS Reagent
Various
Diethyl Ether (or Ethyl Acetate)
60-29-7
74.12 g/mol
ACS Reagent
Various
Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
Anhydrous
Various
Deuterated Chloroform (CDCl₃)
865-49-6
120.38 g/mol
for NMR
Cambridge Isotope Labs
Equipment
Round-bottom flask (500 mL)
Reflux condenser and heating mantle
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel (500 mL)
Rotary evaporator
Vacuum distillation apparatus (optional, for high purity)
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
pH paper
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a ~0.2 mole scale synthesis.
Reaction Setup and Execution
Preparation: Set up a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure all glassware is dry.
Charging Reactants: To the flask, add L-malic acid (26.8 g, 0.2 mol) and anhydrous isopropanol (240 mL, ~4 molar equivalents per carboxylic acid group).
Catalyst Addition (CRITICAL STEP): Begin stirring the mixture. In a fume hood, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring solution. Caution: This addition is highly exothermic. Add the acid slowly to control the temperature rise.
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using the heating mantle.[2] Continue refluxing with stirring for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Work-up and Purification
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Solvent Removal: Remove the excess isopropanol using a rotary evaporator.
Neutralization: Carefully dilute the concentrated residue with 150 mL of diethyl ether (or ethyl acetate) and transfer it to a 500 mL separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).[3]
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer and discard it.
Washing: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine). This removes residual water-soluble impurities.
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes with occasional swirling.
Final Isolation: Filter the drying agent and wash it with a small amount of fresh diethyl ether. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude diisopropyl (S)-(-)-malate as an oil.[3]
Caption: Step-by-step experimental workflow for synthesis.
Characterization and Data
The final product should be a clear, colorless liquid.[1] High purity can be achieved via vacuum distillation if required.
¹H NMR (CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expect to see signals corresponding to the methine and methyl protons of the two isopropyl groups, as well as the diastereotopic methylene protons and the hydroxyl-bearing methine proton from the malate backbone.
¹³C NMR (CDCl₃): The carbon NMR will confirm the presence of the expected number of carbon atoms, including the two distinct carbonyl carbons of the ester groups.
GC/MS: Gas Chromatography-Mass Spectrometry can be used to assess the purity of the sample and confirm the molecular weight (m/z = 218.25).[9]
Polarimetry: Measurement of the optical rotation is essential to confirm that the stereochemical integrity of the L-malic acid starting material has been preserved during the synthesis.[2]
Safety Precautions and Waste Disposal
General: This procedure must be conducted in a well-ventilated laboratory fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[10]
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[11] It reacts violently with water in a highly exothermic manner. Always add acid to other solutions slowly and never add water to concentrated acid.[10] In case of skin contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][12]
Isopropanol and Diethyl Ether: These solvents are flammable. Ensure there are no open flames or spark sources in the vicinity.
Waste Disposal: The neutralized aqueous waste should be disposed of in accordance with local regulations. Organic waste containing solvents and the final product should be collected in a designated halogen-free organic waste container.[11]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction (insufficient reflux time).- Water present in reactants/glassware.- Loss of product during work-up.
- Increase reflux time and monitor reaction by TLC.- Use anhydrous isopropanol and dry glassware thoroughly.- Perform extractions carefully to avoid emulsions.
Product is Acidic
- Incomplete neutralization of sulfuric acid.
- Add more NaHCO₃ solution during the work-up until the aqueous layer is confirmed to be basic with pH paper.
Product is Wet
- Insufficient drying of the organic layer.
- Use an adequate amount of anhydrous Na₂SO₄ and allow sufficient time for drying. A second wash with brine can help remove bulk water before drying.
Incorrect Optical Rotation
- Racemization during reaction (unlikely under these conditions).- Impure starting material or product.
- Confirm the purity of the L-malic acid.- Purify the final product by vacuum distillation.
References
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
Diisopropyl malate in diastereoselective alkylation reactions
Title: Diisopropyl Malate in Diastereoselective Alkylation: Protocols for Chiral Succinate Synthesis Executive Summary Diisopropyl malate (DIPM) serves as a robust chiral pool scaffold for the asymmetric synthesis of fun...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Diisopropyl Malate in Diastereoselective Alkylation: Protocols for Chiral Succinate Synthesis
Executive Summary
Diisopropyl malate (DIPM) serves as a robust chiral pool scaffold for the asymmetric synthesis of functionalized succinates, lactones, and
-hydroxy esters.[1] Unlike simple dimethyl or diethyl esters, the bulky isopropyl groups of DIPM provide enhanced steric differentiation, significantly improving diastereomeric ratios (dr) during enolate alkylation.[1]
This guide details two primary methodologies:
Direct Dianion Alkylation: A rapid, high-throughput method utilizing the "Internal Quench" technique to minimize side reactions.[1]
The Seebach Dioxolanone Protocol: The "Gold Standard" for maximum stereocontrol, utilizing a cyclic acetal template to lock enolate geometry via the Self-Regeneration of Stereocenters (SRS) principle.
Mechanistic Insight & Experimental Logic
Why Diisopropyl Malate?
Steric Shielding: The isopropyl ester moieties create a crowded steric environment.[1] In the enolate form, these bulky groups force the electrophile to approach from the face anti to the resident C2-alkoxide (or protected hydroxyl), maximizing 1,2-induction.
Solubility Profile: DIPM exhibits superior solubility in non-polar hydrocarbon/ether mixtures compared to dimethyl malate, stabilizing the reactive lithium aggregates at -78°C.[1]
The Regioselectivity Challenge
Malic acid diesters possess two potential sites for deprotonation.
C2 (
-position): Adjacent to the hydroxyl.[1][2][3] Deprotonation here is electronically disfavored due to repulsion between the resulting carbanion and the alkoxide lone pairs.
C3 (
-position): The methylene group.[1] This is the kinetic site of deprotonation.[1]
Objective: Selective alkylation at C3 to generate 2-hydroxy-3-substituted succinates.
Pathway Visualization
The following diagram illustrates the divergence between the Direct Dianion route and the Cyclic Dioxolanone route.
Caption: Divergent synthetic pathways for alkylation. Method A offers speed; Method B offers maximum stereocontrol via conformational locking.
Application Note 1: Direct Dianion Alkylation (The "Internal Quench" Protocol)
Context: Direct alkylation of the open-chain diester is faster but historically prone to lower yields due to enolate decomposition.[1] Recent optimizations (Source 1.7) suggest an "Internal Quench" or "In-Situ" electrophile addition strategy is superior for bulky substrates like DIPM.[1]
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF.[1]
Electrophile: Benzyl bromide (or similar reactive halide).[1]
Solvent: Anhydrous THF.
Protocol:
Preparation: Charge a flame-dried flask with Diisopropyl (S)-malate (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C .[1]
Electrophile Addition (Crucial Step): Add the electrophile (e.g., Benzyl bromide, 1.1 equiv) directly to the solution of the neutral ester at -78°C.
Note: Unlike standard protocols where base is added first, adding the electrophile before the base prevents the accumulation of unstable dianions.
Base Addition: Dropwise add LiHMDS (2.2 equiv) over 30 minutes.
Mechanism:[1][2][6][7][8][9] As the base generates the dianion, it immediately reacts with the surrounding electrophile. This "Barbier-type" condition minimizes side reactions (elimination or polymerization).[1]
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.
Quench: Pour into saturated aqueous NH₄Cl.
Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
Expected Outcome: 2-hydroxy-3-alkyl succinate diester.[1]
Stereoselectivity: Typically 3:1 to 5:1 (anti:syn).[1]
Application Note 2: The Seebach Dioxolanone Protocol (High-Precision)
Context: For drug development requiring >95% de, the acyclic chain must be constrained. Condensing DIPM with an aldehyde forms a dioxolanone, locking the C2-C3 bond rotation.[1]
Phase A: Template Synthesis
Reaction: Mix Diisopropyl (S)-malate (1 equiv), Pivalaldehyde (1.5 equiv), and catalytic p-TsOH (0.05 equiv) in pentane.
Dean-Stark: Reflux with a Dean-Stark trap to remove water.[1][4]
Result: Formation of the cis-2-tert-butyl-5-oxo-1,3-dioxolane-4-acetate (The "Seebach Template").[1] The bulky tert-butyl group directs the subsequent enolization.
Additive: HMPA or DMPU (Essential for enolate reactivity).[1]
Protocol:
Enolization: Cool a solution of LDA (1.1 equiv) in THF/Hexanes to -78°C .
Substrate Addition: Add the Dioxolanone (1.0 equiv) dissolved in THF dropwise. Stir for 45 minutes.
Note: The solution typically turns bright yellow/orange, indicating enolate formation.[1]
Cosolvent: Add HMPA (2-3 equiv) or DMPU.[1] This disrupts lithium aggregates, creating a "naked" enolate for higher reactivity.[1]
Alkylation: Add the alkyl halide (1.2 equiv) slowly.
Temperature Ramp: Stir at -78°C for 2 hours, then warm to -30°C overnight.
Stereocontrol: The electrophile attacks from the face opposite the tert-butyl group of the acetal, ensuring high trans-selectivity relative to the C2 center.
Hydrolysis (Deprotection): Treat the alkylated product with mild acid (MeOH/HCl) to open the ring and regenerate the diisopropyl ester, or use alkaline hydrolysis to obtain the free acid.
Expected Outcome: Alkylated malate with >95:5 diastereomeric ratio.
Enolate Decomposition: If yields in Method A are low (<40%), the dianion is likely eliminating to form fumarate derivatives.[1] Solution: Switch strictly to the "Electrophile-First" addition mode.
Low Conversion (Method B): The dioxolanone enolate is bulky.[1] If the electrophile is also bulky (e.g., secondary iodide), reactivity drops.[1] Solution: Increase HMPA equivalents to 4.0 or allow the reaction to warm to 0°C post-addition.
Purification: Diisopropyl esters are lipophilic.[1] If the product co-elutes with starting material, consider transesterification to dimethyl esters (MeOH/H2SO4) solely for analytical separation (GC/HPLC), then correlate back to the bulk reaction.
References
Seebach, D., et al. (1980).[1][7] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester." Helvetica Chimica Acta, 63(1), 197–200.[1][7] Link[1][7]
Fráter, G. (1979).[1][7][10][11] "Stereoselective α-alkylation of chiral β-hydroxy esters." Helvetica Chimica Acta, 62(8), 2825–2828.[1] Link
Sefkow, M. (2001).[1] "Enantioselective Synthesis of (−)-Wikstromol Using a New Approach via Malic Acid." The Journal of Organic Chemistry, 66(7), 2343–2349.[1] Link[1]
Wolfe, J. F., et al. (1990).[1][9] "Optimization of Organolithium Reactions." Journal of Medicinal Chemistry, 33, 161.[1][9] (Cited for "Electrophile-First" protocol).[1] Link[1]
Application Notes and Protocols for Diisopropyl Malate as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Cellular Metabolism with a Cell-Permeable Malate Probe The study of cellular metabolism is fundamental to understanding health and d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Cellular Metabolism with a Cell-Permeable Malate Probe
The study of cellular metabolism is fundamental to understanding health and disease. Key metabolic hubs, such as the tricarboxylic acid (TCA) cycle, are central to cellular energy production, biosynthesis, and redox balance. Malate, a crucial intermediate in the TCA cycle, also plays a pivotal role in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. The ability to acutely introduce malate into the intracellular environment can provide valuable insights into the dynamics of these pathways.
Diisopropyl malate is a cell-permeable esterified derivative of malate. The esterification of the carboxyl groups with isopropyl groups renders the molecule more lipophilic, facilitating its transport across the cell membrane. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze the diisopropyl ester, releasing malate and two molecules of isopropanol.[1] This rapid increase in intracellular malate concentration allows researchers to probe the metabolic response of the cell in real-time.
These application notes provide a comprehensive guide to the synthesis, characterization, and use of diisopropyl malate as a metabolic probe in cell culture systems. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step and the inclusion of critical control experiments.
I. Synthesis and Characterization of Diisopropyl Malate
A reliable source of high-purity diisopropyl malate is essential for reproducible experimental results. While it can be sourced commercially, in-house synthesis, particularly of isotopically labeled versions, may be necessary.
A. Synthesis of Diisopropyl (S)-(-)-Malate
The synthesis of diisopropyl (S)-(-)-malate is typically achieved through the acid-catalyzed esterification of (S)-malic acid with isopropanol.[2]
Protocol 1: Synthesis of Diisopropyl (S)-(-)-Malate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (S)-malic acid and a molar excess of isopropanol.
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extraction: Extract the diisopropyl malate into an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[3]
B. Characterization of Diisopropyl Malate
The identity and purity of the synthesized diisopropyl malate should be confirmed by spectroscopic methods.
Table 1: Spectroscopic Data for Diisopropyl (S)-(-)-Malate [2]
Technique
Expected Observations
¹H NMR
Signals for the methine proton at the chiral center (~4.5-4.6 ppm), methylene protons (~2.7-2.9 ppm), and isopropyl methine and methyl protons.
¹³C NMR
Signals for the carbonyl carbons (~170-175 ppm), the chiral carbon (~67-70 ppm), the methylene carbon (~38-40 ppm), and isopropyl carbons.
Mass Spec.
Molecular ion peak at m/z 218, with characteristic fragmentation patterns corresponding to the loss of isopropyl groups.
II. Application of Diisopropyl Malate as a Metabolic Probe in Cell Culture
The following protocols are designed for adherent mammalian cell lines. Optimization may be required for different cell types or suspension cultures.
A. Preparation of Stock Solutions and Cell Culture Treatment
Protocol 2: Cell Treatment with Diisopropyl Malate
Stock Solution Preparation: Prepare a high-concentration stock solution of diisopropyl malate (e.g., 100 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Store at -20°C.
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
Cell Treatment: On the day of the experiment, dilute the diisopropyl malate stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1, 1, 5, 10 mM).
Incubation: Remove the old medium from the cells and replace it with the medium containing diisopropyl malate. Incubate for the desired period (e.g., 15, 30, 60, 120 minutes).
B. Validation of Probe Efficacy and Toxicity
Before proceeding with metabolic analysis, it is crucial to validate that diisopropyl malate enters the cells and is hydrolyzed, and to determine the optimal non-toxic concentration.
Protocol 3: Validation of Cell Permeability and Intracellular Hydrolysis
Cell Permeability (Indirect): Perform a dose-response experiment and measure a downstream metabolic effect, such as an increase in the oxygen consumption rate (OCR) using an extracellular flux analyzer (see Section III.A). A dose-dependent increase in OCR upon addition of diisopropyl malate would suggest cell permeability.
Intracellular Hydrolysis (Requires Labeled Probe): Synthesize isotopically labeled diisopropyl malate (e.g., ¹³C₄-diisopropyl malate). Treat cells as described in Protocol 2. After incubation, perform metabolite extraction (Protocol 4) and analyze by LC-MS to detect the presence of ¹³C₄-malate inside the cells. This provides direct evidence of both cell entry and hydrolysis.
Protocol 4: Assessment of Cytotoxicity
Dose-Response: Treat cells with a range of diisopropyl malate concentrations (e.g., 0.1 mM to 20 mM) for a prolonged period (e.g., 24 hours).
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a trypan blue exclusion assay.
Determine Optimal Concentration: Select the highest concentration of diisopropyl malate that does not significantly impact cell viability for subsequent metabolic experiments.
C. Control Experiments: Ensuring Scientific Rigor
A series of control experiments are essential to correctly interpret the metabolic effects of diisopropyl malate.
Table 2: Essential Control Experiments
Control
Purpose
Vehicle Control
Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve diisopropyl malate.
Isopropanol Control
Cells treated with isopropanol at a concentration equivalent to that released from the hydrolysis of diisopropyl malate (2 moles of isopropanol per mole of diisopropyl malate). This is critical to account for any metabolic effects of the alcohol byproduct.[4]
Malic Acid Control
Cells treated with malic acid at the same concentration as the diisopropyl malate. This helps to distinguish the effects of intracellular malate delivery from any potential effects of extracellular malate.
Unrelated Ester Control
Cells treated with an ester that is structurally different from diisopropyl malate but has similar lipophilicity, to control for non-specific effects of introducing an ester into the cell.
III. Analysis of Metabolic Effects
A. Extracellular Flux Analysis
Extracellular flux analysis (e.g., using a Seahorse XF Analyzer) provides a real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration (measured as oxygen consumption rate, OCR) and glycolysis (measured as extracellular acidification rate, ECAR).[5]
Protocol 5: Real-time Metabolic Response to Diisopropyl Malate
Cell Seeding: Seed cells in an XF microplate at the optimal density.
Assay Medium: On the day of the assay, replace the culture medium with an appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
Equilibration: Equilibrate the cells in a non-CO₂ incubator at 37°C for 1 hour.
Baseline Measurement: Measure the basal OCR and ECAR.
Injection and Kinetic Measurement: Inject diisopropyl malate (and controls in separate wells) and monitor the OCR and ECAR in real-time. An increase in OCR is expected as the delivered malate fuels the TCA cycle.
Diagram 1: Extracellular Flux Analysis Workflow
Caption: Workflow for assessing metabolic changes using extracellular flux analysis.
B. Metabolite Extraction and LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of intracellular metabolites, providing a detailed snapshot of the metabolic state of the cell.
Protocol 6: Metabolite Extraction
Quenching Metabolism: After treating the cells with diisopropyl malate, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris.
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Diagram 2: Metabolite Extraction Workflow
Caption: A streamlined workflow for quenching metabolism and extracting intracellular metabolites.
C. ¹³C Metabolic Flux Analysis
Using ¹³C-labeled diisopropyl malate allows for tracing the fate of the delivered malate through various metabolic pathways.
Cell Treatment: Treat cells with the labeled probe for a defined period.
Metabolite Extraction: Perform metabolite extraction as described in Protocol 6.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of TCA cycle intermediates and related metabolites.[6]
Flux Calculation: Use metabolic flux analysis software to calculate the relative contribution of the exogenous malate to the TCA cycle and other pathways.
Diagram 3: ¹³C Metabolic Flux Analysis Principle
Caption: Tracing the fate of ¹³C-labeled malate through cellular metabolism.
IV. Potential Off-Target Effects and Troubleshooting
Isopropanol Toxicity: At high concentrations, the isopropanol byproduct may have cytotoxic or metabolic effects.[4] Always include an isopropanol control and use the lowest effective concentration of diisopropyl malate.
Esterase Activity: The rate of hydrolysis may vary between cell types depending on their intracellular esterase activity.[7] If the probe appears ineffective, it may be necessary to assay for general esterase activity in your cell line.
pH Changes: The hydrolysis of the ester and subsequent metabolism of malate could potentially alter intracellular pH. These changes are expected to be transient but should be considered in the interpretation of results.
V. Conclusion
Diisopropyl malate is a valuable tool for acutely probing the metabolic pathways connected to the TCA cycle and the malate-aspartate shuttle. By following the detailed protocols and incorporating the recommended validation and control experiments, researchers can confidently utilize this cell-permeable probe to gain deeper insights into cellular metabolism. The ability to synthesize isotopically labeled versions further enhances its utility for sophisticated metabolic flux analysis.
References
Malate dehydrogenase. (2024). In Wikipedia. [Link]
In vitro permeability assay. (2021). Bio-protocol. [Link]
In Vitro Vascular Permeability Assay (24-Well). (n.d.). MilliporeSigma. [Link]
What is the mechanism of Isopropyl Alcohol? (2024). Patsnap Synapse. [Link]
A method for catalytic synthesis of diisopropyl maleate. (n.d.).
Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis. (2018). Nature Protocols. [Link]
Biological effect of isopropanol treatment in vitro on human monocytes... (2013). ResearchGate. [Link]
(-)-diisopropyl-l-malate. (n.d.). Henan Alfa Chemical Co., Ltd. [Link]
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (2019). Journal of Visualized Experiments. [Link]
Safety Assessment of Dialkyl Malates as Used in Cosmetics. (2012). International Journal of Toxicology. [Link]
Diisopropyl malonate preparation process. (n.d.).
NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023). ResearchGate. [Link]
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2020). ACS Central Science. [Link]
Differential effects of isopropyl alcohol on glucose-induced insulin secretion in INS-1 and MIN6 cells. (2026). ResearchGate. [Link]
ISOPROPYL ALCOHOL. (1984). In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. National Academies Press (US). [Link]
Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. (2015). Journal of Toxicological Sciences. [Link]
13C-assisted metabolic flux analysis to investigate heterotrophic and mixotrophic metabolism in Cupriavidus necator H16. (2018). Metabolomics. [Link]
13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. [Link]
A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. (2024). STAR Protocols. [Link]
13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. (2014). In Metabolic Flux Analysis. Springer. [Link]
Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. (2023). Experimental & Molecular Medicine. [Link]
Immunosuppressive effect of isopropanol: down-regulation of cytokine production results from the alteration of discrete transcriptional pathways in activated lymphocytes. (2008). Journal of Leukocyte Biology. [Link]
Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. (2017). American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). Analytical Chemistry. [Link]
Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2019). Journal of Cancer Prevention. [Link]
Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). Figshare. [Link]
Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). (n.d.). University of Texas at Dallas. [Link]
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2026). Research Square. [Link]
Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. (2001). Toxicology in Vitro. [Link]
Extracellular Flux Analysis to Monitor Glycolytic Rates and Mitochondrial Oxygen Consumption. (2025). ResearchGate. [Link]
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. [Link]
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications. [Link]
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2017). Avicenna Journal of Medical Biochemistry. [Link]
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. (2025). ResearchGate. [Link]
Executive Summary This application note details the protocol for utilizing Diisopropyl Malate (DIPM) as a chiral mediator in asymmetric Diels-Alder (DA) cycloadditions. While tartrate-derived ligands (e.g., TADDOL, DIPT)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for utilizing Diisopropyl Malate (DIPM) as a chiral mediator in asymmetric Diels-Alder (DA) cycloadditions. While tartrate-derived ligands (e.g., TADDOL, DIPT) are historically prominent, malate derivatives offer a distinct, cost-effective C1-symmetric alternative for inducing stereoselectivity.
This guide covers two distinct methodologies relevant to drug discovery:
Lewis Acid Catalysis: Using DIPM as a chiral ligand for Titanium(IV) to catalyze the reaction between achiral dienes and dienophiles.
Chiral Auxiliary Approach: Utilizing DIPM-derived fumarates to direct facial selectivity via substrate control (The Helmchen-type approach).
Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on the construction of chiral cyclohexene scaffolds (e.g., oseltamivir precursors, prostaglandins).
Scientific Mechanism & Causality
The Chiral Advantage of Malates
Unlike
-symmetric tartrates, (S)-(-)-malic acid provides a -symmetric scaffold. In Titanium-mediated reactions, the Diisopropyl Malate (DIPM) ligand coordinates to the metal center via the hydroxyl group and the carbonyl oxygen of the adjacent ester.
Mechanism of Action:
Ligand Exchange: Reaction of TiCl
(or Ti(OiPr)) with DIPM generates a chiral Lewis Acid complex.
Substrate Activation: The dienophile (typically an
-unsaturated carbonyl) binds to the Titanium center.
Facial Shielding: The bulky isopropyl ester groups of the malate ligand create a steric wall, effectively blocking the si-face (or re-face, depending on malate configuration) of the dienophile.
Endo-Selectivity: The complex favors the endo transition state due to secondary orbital interactions, while the chiral ligand dictates the enantioselectivity.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the steric shielding model.
Experimental Protocols
Protocol A: Titanium-Malate Catalyzed Reaction
Best for: Catalytic asymmetric synthesis using achiral starting materials.
Alternative: Switch to Diisopropyl Tartrate (DIPT) if the substrate requires
symmetry for higher selectivity.
Polymerization of Diene:
Cause: Lewis acid is too strong or temperature too high.
Fix: Add 4Å Molecular Sieves (MS) to moderate the acidity; keep T < -40°C.
Racemization:
Cause: Product is acid-sensitive during workup.
Fix: Use a phosphate buffer (pH 7) instead of simple water/bicarb quench.
References
Narasaka, K., et al. (1987). "Asymmetric Diels-Alder Reaction Catalyzed by Chiral Titanium Reagents." Journal of the American Chemical Society.[1][2]
Helmchen, G., et al. (1982). "Asymmetric Diels-Alder Reactions with Chiral Fumarates." Angewandte Chemie International Edition.
Seebach, D., et al. (1980). "Tartrate and Malate Derivatives as Chiral Auxiliaries." Helvetica Chimica Acta.[1]
Corey, E. J., & Ensley, H. E. (1975).[1] "Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction." Journal of the American Chemical Society.[1][2]
Gothelf, K. V., & Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews. (Context on Ti-mediated cycloadditions).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of Chiral
-Alkyl--Butyrolactones via Diisopropyl Malate
Executive Summary
This application note details the protocol for synthesizing chiral
-alkyl--butyrolactones utilizing Diisopropyl (S)-(-)-malate as a chiral scaffold. While diethyl malate is a common starting material, this guide validates the use of the diisopropyl ester variant. The increased steric bulk of the isopropyl group significantly enhances diastereofacial selectivity during the critical Fráter-Seebach alkylation step, yielding diastereomeric ratios (dr) often exceeding 95:5, compared to ~80:20 typically observed with methyl or ethyl esters.
This workflow is essential for drug development professionals targeting lactone-based pharmacophores (e.g., lignans, statin precursors, and pheromones) where optical purity is non-negotiable.
Scientific Foundation & Mechanistic Insight
The Chiral Pool Advantage
L-Malic acid is an ideal chiral pool starting material. It is inexpensive, naturally abundant, and possesses a C2-hydroxyl group that serves as a stereodirecting handle.
The Fráter-Seebach Alkylation Principle
The core of this synthesis is the diastereoselective alkylation of
-hydroxy esters.[1][2][3] When diisopropyl malate is treated with 2 equivalents of Lithium Diisopropylamide (LDA), a chelated dianion is formed.
Lithium Chelation: The lithium cation (
) coordinates simultaneously to the enolate oxygen and the alkoxide oxygen, locking the molecule into a rigid, cyclic transition state.
Steric Shielding: The bulky isopropyl ester group at C1 shields one face of the enolate. Consequently, the electrophile (alkyl halide) is forced to attack from the anti-face relative to the bulky ester and the C2-alkoxide.
Result: Formation of the anti-succinate derivative with high stereocontrol.
Why Diisopropyl Malate?
Experimental data confirms that steric bulk correlates with selectivity.
Ester Group (R)
Alkylating Agent
Yield (%)
Diastereomeric Ratio (anti:syn)
Methyl (-OMe)
MeI
82
80:20
Ethyl (-OEt)
MeI
85
88:12
Isopropyl (-OiPr)
MeI
89
>98:2
Isopropyl (-OiPr)
BnBr
84
>95:5
Experimental Workflow Visualization
The following diagram illustrates the critical pathway from L-Malic Acid to the final Chiral Lactone, highlighting the transition state geometry.
Caption: Workflow for the synthesis of chiral lactones via Fráter-Seebach alkylation, highlighting the critical chelated intermediate.
Detailed Protocols
Protocol A: Preparation of Diisopropyl (S)-(-)-Malate
Objective: Synthesize the bulky diester from L-malic acid.
Reagents:
L-Malic acid (1.0 eq)
Isopropanol (excess, solvent/reagent)
Thionyl chloride (
) (2.5 eq) or conc. (cat.)
Procedure:
Setup: Equip a 1L round-bottom flask with a reflux condenser and a drying tube (
Dry THF / HMPA (Cosolvent, optional for reactivity)
Procedure:
LDA Formation: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (3.4 mL, 24 mmol) in dry THF (30 mL). Cool to -78°C. Add n-BuLi (9.6 mL, 24 mmol) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
Dianion Generation: Dissolve diisopropyl malate (2.18 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the LDA solution at -78°C over 20 minutes.
Critical Step: Stir the dianion at -20°C for 30 minutes to ensure complete deprotonation and chelate formation, then cool back to -78°C.
Alkylation: Add the Alkyl Halide (11 mmol) dropwise (neat or in minimal THF).
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.
Quench: Pour the mixture into a vigorously stirred solution of saturated
(50 mL) and (50 mL).
Isolation: Extract with ether, wash with 1N HCl (to remove amines), brine, and dry.
Purification: Flash chromatography (Hexane/EtOAc). The anti-isomer is the major product.[1]
Protocol C: Reduction and Cyclization to
-Lactone
Objective: Convert the alkylated diester into the lactone.
Procedure:
Reduction: Dissolve the alkylated malate (5 mmol) in THF (20 mL). Add
(2.0 eq) at 0°C. Stir at room temperature for 12 hours.
Note: This typically reduces the esters to a triol intermediate (1,2,4-triol derivative).
Cyclization: Acidify the reaction mixture carefully with 2N HCl to pH 1. Stir at room temperature for 3 hours. The acid catalyzes the cyclization of the 1,4-diol moiety (thermodynamically favored 5-membered ring).
Extraction: Extract with EtOAc (3 x 30 mL).
Purification: Silica gel chromatography.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Diastereoselectivity
Temperature fluctuation
Ensure reaction stays at -78°C during electrophile addition.
Low Yield
Incomplete Enolization
Increase time for dianion formation; ensure LDA is fresh.
Polyalkylation
Excess Electrophile
Use strictly 1.05–1.1 equivalents of alkyl halide.
No Cyclization
pH too high
Ensure aqueous layer is pH < 2 during workup to drive lactonization.
Analytical Checkpoints:
NMR: The C2-proton (adjacent to OH/Lactone oxygen) usually shifts downfield (~4.5 ppm) upon cyclization.
Chiral HPLC: Use Chiralcel OD-H or AD-H columns to determine enantiomeric excess (ee) if racemization is suspected (though rare in this protocol).
References
Seebach, D., & Wasmuth, D. (1980).[3] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester" (Preparation of erythro-2-hydroxysuccinic acid derivatives from malic acid esters). Helvetica Chimica Acta, 63(1), 197–200.[3] [Link]
Fráter, G. (1979).[2][3] "Über die Stereoselektivität der α-Alkylierung von β-Hydroxycarbonsäureestern" (On the stereoselectivity of the α-alkylation of β-hydroxycarboxylic acid esters). Helvetica Chimica Acta, 62(8), 2825–2828. [Link]
Seebach, D., et al. (1992). "Direct Degradation of the Biopolymer Poly[(R)-3-hydroxybutyric acid] to (R)-3-Hydroxybutanoic Acid and Its Methyl Ester." Organic Syntheses, 71, 39. (Validates general protocols for chiral hydroxy ester handling). [Link]
Saito, S., et al. (1984).
-hydroxy esters." Chemical & Pharmaceutical Bulletin, 32(5), 2187-2193. (Comparison of ester groups). [Link]
Preparation of enantiomerically pure compounds using malate esters
Abstract & Strategic Overview In the landscape of chiral pool synthesis, Malate Esters (dimethyl and diethyl malate) represent a "privileged scaffold." Derived from inexpensive ( )- or ( )-malic acid, these diesters offe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
In the landscape of chiral pool synthesis, Malate Esters (dimethyl and diethyl malate) represent a "privileged scaffold." Derived from inexpensive (
)- or ()-malic acid, these diesters offer a unique combination of a secondary hydroxyl group and two chemically distinct ester functionalities.
This guide details the operational protocols for leveraging malate esters in drug discovery. Unlike simple chiral auxiliaries, malate esters function as chiral templates that can be elaborated via:
Fráter-Seebach Alkylation: Diastereoselective
-alkylation via a chelated dianion.
Regioselective Reduction: Discriminating between the
- and -ester groups.
Stereochemical Inversion: Mitsunobu protocols to access nitrogenous heterocycles (e.g.,
-lactams).
Core Methodology: The Fráter-Seebach Alkylation[2][3][4]
The most powerful application of malate esters is the ability to introduce a new stereocenter at the
-position (C3) with high diastereoselectivity (anti:syn). This reaction relies on the formation of a fixed enolate geometry via lithium chelation.
Mechanistic Insight (The "Anchor" Effect)
The reaction proceeds through a dianion intermediate . Treatment with 2 equivalents of base deprotonates the hydroxyl group first, followed by the
-proton. The lithium cation coordinates simultaneously to the alkoxide oxygen and the enolate oxygen. This rigid, bicyclic transition state shields the syn face, forcing the electrophile to attack from the anti face.
Visualization: Chelation-Controlled Transition State
Figure 1: The rigidity of the Li-chelated dianion is the critical quality attribute (CQA) ensuring high diastereoselectivity.
Experimental Protocol:
-Alkylation of Dimethyl Malate
Objective: Synthesis of (2S, 3R)-3-alkyl-2-hydroxysuccinate.
Once the alkylated malate scaffold is established, it serves as a branching point for various drug scaffolds.
Workflow Visualization
Figure 2: Divergent synthetic utility of the malate scaffold.
Protocol: Regioselective Reduction to 1,2,4-Triols
Malate esters contain two ester groups. The ester proximal to the hydroxyl (C1) is deactivated toward electrophilic reduction due to coordination with the boron species, while the distal ester (C4) is reduced.
Reagents: BH
SMe (BMS), cat. NaBH, THF.
Key Insight: The addition of catalytic NaBH
generates small amounts of borohydride species that initiate the catalytic cycle, significantly enhancing regioselectivity over LAH (which would reduce both esters).
Outcome: Selective reduction of the
-ester to a primary alcohol, yielding a 3,4-dihydroxy-butanoate derivative.
Protocol: Mitsunobu Inversion to
-Lactams
To access nitrogenous heterocycles, the C2-hydroxyl must be converted to an amine with inversion of configuration .
Reaction: Treat the alkylated malate with PPh
, DIAD (Diisopropyl azodicarboxylate), and DPPA (Diphenylphosphoryl azide) or hydrazoic acid.
Mechanism: The alcohol activates PPh
, forming an oxyphosphonium ion. The azide nucleophile attacks from the backside (S2), inverting the ()-center to ().
Cyclization: The resulting azide is reduced (Staudinger reduction: PPh
/HO) to the amine. Upon heating or treatment with Grignard reagents, the amine attacks the C1-ester (intramolecular amidation) to form a -lactam ring.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Diastereoselectivity (Alkylation)
Insufficient Chelation
Ensure temperature is raised to -20°C before adding electrophile to allow thermodynamic equilibration of the dianion.
O-Alkylation Byproduct
"Naked" Enolate
Avoid using HMPA unless necessary; it disrupts the Li-chelation that protects the oxygen.
Poor Conversion (Mitsunobu)
Steric Hindrance
If the -alkyl group is bulky, switch to more reactive azo-dicarboxylates (e.g., ADDP) and use toluene at elevated temp.
Racemization
Proton Exchange
Avoid prolonged exposure to weak bases during workup. Malate -protons are acidic.
References
Seebach, D.; Wasmuth, D. "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester" (Preparation of erythro-2-hydroxysuccinic acid derivatives from malic acid esters).[4][5] Helv.[4][5] Chim. Acta1980 , 63, 197–200.[5] [Link]
Fráter, G.; Müller, U.; Günther, W. "The stereoselective
-alkylation of chiral -hydroxy esters and some applications thereof."[4][5] Tetrahedron1984 , 40, 1269–1277.[5] [Link][5]
Saito, S. et al. "Chemoselective reduction of
-unsaturated esters and amides with NaBH4–BiCl3 system." Tetrahedron (Relevant for reduction selectivity context).
Review on Malic Acid Applications: "Malic Acid in Organic Synthesis." Synthetic Pages. (General reference for chiral pool utility).
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and toxic compounds (alkyl halides). All manipulations must be performed in a fume hood with appropriate PPE.
Solvent selection for diisopropyl malate reactions
Application Note: Solvent Selection and Optimization for Diisopropyl Malate Reactions Introduction Diisopropyl malate (DIPM) is a highly versatile chiral pool building block extensively utilized in asymmetric synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection and Optimization for Diisopropyl Malate Reactions
Introduction
Diisopropyl malate (DIPM) is a highly versatile chiral pool building block extensively utilized in asymmetric synthesis, particularly for the development of enantiomerically pure pharmaceuticals and lactone lignans[1]. The molecular architecture of DIPM—characterized by two bulky isopropyl ester groups and a highly reactive free hydroxyl group—imparts unique steric and electronic properties. However, the successful functionalization of DIPM, whether through enolate alkylation, dynamic kinetic resolution (DKR), or ester reduction, is profoundly dependent on the precise selection of the reaction solvent. This application note provides drug development professionals and synthetic chemists with an authoritative guide to optimizing solvent systems for DIPM reactions, detailing the mechanistic causality behind these experimental choices.
Mechanistic Insights into Solvent Effects
2.1. Organolithium-Mediated Alkylation (Enolate Chemistry)
The stereoselective alkylation (e.g., benzylation) of (S)-diisopropyl malate requires the generation of a reactive enolate intermediate, typically achieved using strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LHMDS). In these organolithium reactions, the solvent must act as a Lewis base to coordinate the lithium cation, thereby breaking up unreactive base aggregates and stabilizing the resulting monoanion[2].
Tetrahydrofuran (THF) is the strictly preferred solvent for this transformation. The oxygen atom in THF effectively solvates the lithium ion. Process optimization has revealed that co-aggregation phenomena can occur between the substrate and the base; therefore, the order of addition in THF is critical. Prior addition of the electrophile (benzyl bromide) to the DIPM/THF solution before the metalation step prevents unwanted side reactions and base-catalyzed degradation of the stereogenic center adjacent to the site of enolization[2].
2.2. Dynamic Kinetic Resolution (DKR) and Nucleophilic Substitution
In the synthesis of complex heterocycles like morpholinones and piperazinones, α-bromo esters derived from DIPM undergo L-malate-mediated dynamic kinetic resolution upon reaction with amines (e.g., dibenzylamine). Here, the solvent polarity dictates both the reaction kinetics and the diastereomeric ratio (dr).
Aprotic solvents with moderate polarity, such as dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), provide the optimal environment. They stabilize the polar transition state during nucleophilic displacement without aggressively solvating the amine nucleophile. Conversely, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) over-solvate the nucleophile, significantly reducing stereoselectivity. Non-polar solvents like n-hexane fail to solubilize the polar intermediates, rendering the reaction kinetically unviable.
Quantitative Data Summary
Table 1: Solvent Effects on the Dynamic Kinetic Resolution of DIPM α-Bromo Esters with Dibenzylamine
(Data synthesized from empirical solvent screening studies)
Solvent
Polarity Index
Yield (%)
Diastereomeric Ratio (dr)
Mechanistic Rationale
Dichloromethane (CH₂Cl₂)
3.1
73
88:12
Optimal balance of intermediate solubility and transition state stabilization.
Acetonitrile (CH₃CN)
5.8
~70
87:13
High polarity supports charge separation in the transition state.
1,4-Dioxane
4.8
~70
88:12
Excellent selectivity, though the higher boiling point complicates downstream workup.
Tetrahydrofuran (THF)
4.0
~70
87:13
Effective, but ethereal oxygen can competitively coordinate with additives.
Dimethyl Sulfoxide (DMSO)
7.2
Low
< 80:20
Over-solvation of the amine nucleophile severely reduces stereocontrol.
n-Hexane
0.1
Trace
N/A
Insufficient solubility of polar intermediates; reaction stalls completely.
Table 2: General Solvent Selection Matrix for DIPM Workflows
Reaction Class
Preferred Solvent
Key Additives
Causality / Rationale
Enolate Alkylation
THF
None
Lewis basicity breaks Li-aggregates and stabilizes the monoanion[2].
Nucleophilic Substitution
CH₂Cl₂
TBAI, DIEA
Stabilizes polar transition states while maintaining high dr.
Ester Reduction
Anhydrous Ether / THF
None
Strictly aprotic environment required for compatible use with LiAlH₄ or SmI₂[3].
Experimental Protocols
Protocol A: Stereoselective Benzylation of (S)-Diisopropyl Malate
This protocol outlines the optimized conditions for the benzylation of DIPM, emphasizing the critical "electrophile-first" addition sequence in THF to maintain stereochemical integrity[2].
Materials: (S)-Diisopropyl malate, Benzyl bromide, LHMDS (1.0 M in THF), Anhydrous THF.
Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon to ensure a strictly anhydrous environment.
Step 2: Substrate Dissolution. Dissolve 1.0 equivalent of (S)-diisopropyl malate and 1.1 equivalents of benzyl bromide in anhydrous THF (approx. 0.2 M concentration). Self-Validating Rationale: Adding the electrophile prior to metalation acts as an internal trap, preventing base-catalyzed degradation and racemization of the enolate[2].
Step 3: Cooling. Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Step 4: Metalation. Dropwise add 2.1 equivalents of LHMDS solution over 30 minutes using a syringe pump to prevent localized heating. Maintain vigorous stirring.
Step 5: Temperature Gradient. Once the addition is complete, remove the dry ice bath and allow the solution to slowly warm from -78 °C to +10 °C over a period of 14 hours[2].
Step 6: Quenching & Workup. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Dynamic Kinetic Resolution of DIPM-derived α-Bromo Esters
Step 1: Reagent Mixing. In a round-bottom flask, dissolve the diastereomeric mixture of the α-bromo ester (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Step 2: Additive Incorporation. Add TBAI (1.0 equiv) and DIEA (1.0 equiv) to the solution. Self-Validating Rationale: TBAI facilitates in situ halogen exchange, enhancing the leaving group ability, while DIEA acts as a non-nucleophilic proton scavenger to drive the reaction forward.
Step 3: Nucleophile Addition. Add dibenzylamine (1.5 equiv) in a single portion at room temperature.
Step 4: Reaction Progression. Stir the mixture at room temperature (approx. 20–25 °C) for 24 hours. Monitor completion via TLC or GC-MS.
Step 5: Purification. Dilute with additional CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify via flash column chromatography to isolate the amino acid derivative with high dr (typically 88:12).
Visualizations
Logical decision tree for selecting optimal solvents in diisopropyl malate reactions.
Step-by-step experimental workflow for the stereoselective benzylation of (S)-diisopropyl malate.
References
Optimization of Organolithium Reactions
Source: Old Dominion University (ODU)
URL:2
Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters
Source: Bulletin of the Korean Chemical Society
URL:
Scheme 3 Standard procedure: LDA, then dialkyl malate, -75 °C, THF
Source: ResearchGate
URL:1
Process for the stereoselective transformation of a diol to an alcohol (US5189200A)
Source: Google Patents
URL:3
High-Yield Functionalization Strategies for Diisopropyl Malate: A Technical Guide for Asymmetric Synthesis
Executive Summary & Mechanistic Rationale Diisopropyl L-malate (DIPM) is an exceptionally versatile chiral pool building block derived from natural L-malic acid. It is widely utilized in the asymmetric synthesis of pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Diisopropyl L-malate (DIPM) is an exceptionally versatile chiral pool building block derived from natural L-malic acid. It is widely utilized in the asymmetric synthesis of pharmaceuticals, chiral auxiliaries, and complex natural products such as
-hydroxylated lactone lignans [1, 2]. Compared to its dimethyl or diethyl counterparts, the bulky isopropyl ester groups in DIPM provide superior steric shielding. This structural feature minimizes unwanted transesterification, suppresses self-condensation during enolate generation, and enhances resistance to premature hydrolysis [1].
The primary site for structural diversification in DIPM is the secondary hydroxyl group at the C2 position. Functionalization of this moiety is governed by two distinct synthetic imperatives:
Masking (Protection): To perform downstream electrophilic alkylations at the C3 position via enolate chemistry, the C2-hydroxyl proton must be masked to prevent the formation of a dianion, which suffers from poor solubility and reactivity issues.
Activation & Inversion: To utilize the C2 position as an electrophilic center, the hydroxyl group must be converted into a superior leaving group (e.g., triflate) or subjected to a Mitsunobu reaction to facilitate stereospecific nucleophilic substitution [3].
This application note outlines field-proven protocols for the O-protection, O-activation, and stereochemical inversion of diisopropyl malate, detailing the mechanistic causality behind reagent selection.
Core Strategies for Hydroxyl Functionalization
O-Protection: The Benzyl Ether Approach
While standard benzylation utilizing Sodium Hydride (NaH) and Benzyl Bromide (BnBr) is common, applying strongly basic conditions to
-hydroxy esters frequently leads to partial racemization (epimerization at C2) or ester hydrolysis.
Expert Insight: To maintain >99% enantiomeric excess (ee), the use of Benzyl 2,2,2-trichloroacetimidate under mildly acidic catalysis (Triflic acid) is the superior choice. This method operates under strictly non-basic conditions, ensuring complete retention of the stereocenter.
O-Activation: Trifluoromethanesulfonylation
Converting the hydroxyl group to a triflate (trifluoromethanesulfonate) activates the C2 position for subsequent
displacement by weak nucleophiles (e.g., azides, thiols, or amines).
Expert Insight: The choice of base during triflation is critical. Triethylamine () can induce the formation of ketenes or cause -elimination. Therefore, 2,6-Lutidine is employed; its steric bulk prevents nucleophilic attack on the sulfur atom of the triflic anhydride and suppresses elimination pathways, ensuring a clean, high-yield conversion.
Stereochemical Inversion: The Mitsunobu Reaction
When the synthetic route demands the unnatural (R)-configuration at the C2 position, the Mitsunobu reaction allows for the direct inversion of the stereocenter. By reacting DIPM with a nucleophile (such as p-nitrobenzoic acid) in the presence of Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (
), the hydroxyl group is activated as an alkoxyphosphonium ion, which undergoes clean displacement [3].
Visualizing the Synthetic Workflows
Workflow for the targeted functionalization of the C2-hydroxyl group in diisopropyl malate.
Mechanistic pathway of the Mitsunobu reaction enabling stereochemical inversion of DIPM.
Quantitative Data Summary
Reaction Type
Reagents & Catalysts
Temp Range
Yield (%)
Stereochemical Outcome
O-Benzylation
Benzyl 2,2,2-trichloroacetimidate, TfOH (cat.)
0 °C to RT
85 - 92%
Retention (>99% ee)
O-Triflation
Triflic anhydride (), 2,6-Lutidine
-78 °C to 0 °C
90 - 95%
Retention (>99% ee)
Mitsunobu
p-Nitrobenzoic acid, DIAD,
0 °C to RT
75 - 82%
Inversion (>98% ee)
Experimental Protocols
Protocol 1: Non-Basic O-Benzylation of (-)-Diisopropyl L-Malate
Objective: Mask the hydroxyl group while strictly preventing epimerization.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (-)-diisopropyl L-malate (1.0 equiv, 10 mmol) and anhydrous cyclohexane/dichloromethane (2:1 v/v, 30 mL).
Reagent Addition: Add Benzyl 2,2,2-trichloroacetimidate (1.2 equiv, 12 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
Catalysis: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.05 equiv, 0.5 mmol). The reaction mixture may develop a mild precipitate (trichloroacetamide).
Incubation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
Workup: Quench the reaction with saturated aqueous
(15 mL). Extract the aqueous layer with dichloromethane (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the benzyl ether as a colorless oil.
Protocol 2: Synthesis of Diisopropyl 2-O-Triflyl-L-malate
Objective: Create a highly reactive electrophilic center at C2 with retention of configuration.
Preparation: In a flame-dried Schlenk flask under argon, dissolve (-)-diisopropyl L-malate (1.0 equiv, 5 mmol) in anhydrous dichloromethane (20 mL).
Base Addition: Add 2,6-Lutidine (1.5 equiv, 7.5 mmol). Note: Do not substitute with triethylamine to avoid elimination byproducts.
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
, 1.2 equiv, 6 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.
Incubation: Stir at -78 °C for 30 minutes, then gradually warm to 0 °C over 1 hour.
Workup: Quench cold with cold water (10 mL). Extract rapidly with cold dichloromethane (2 × 15 mL). Wash the organics with cold 1M HCl (to remove lutidine), followed by brine. Dry over
and concentrate under reduced pressure at <25 °C.
Storage: The resulting triflate is highly reactive and should be used immediately in the subsequent
displacement step without further column purification.
Protocol 3: Mitsunobu Inversion to (R)-Diisopropyl Malate Derivative
Objective: Invert the C2 stereocenter using a carboxylate nucleophile.
, 1.3 equiv, 6.5 mmol), and p-Nitrobenzoic acid (1.3 equiv, 6.5 mmol) in anhydrous THF (25 mL) under argon.
Cooling: Cool the mixture to 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv, 6.5 mmol) dropwise over 15 minutes. The reaction will exhibit a transient yellow/orange color as the betaine intermediate forms.
Incubation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 16 hours.
Workup: Concentrate the reaction mixture in vacuo to remove THF. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide (
) byproduct. Filter the precipitate.
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate 8:2) to isolate the (R)-configured p-nitrobenzoate ester.
References
Sefkow, M., Raschke, M., & Steiner, G. (2003). A short and efficient synthesis of enantiomerically pure
-hydroxylated lactone lignans starting from commercially available diisopropyl malate. ResearchGate. Retrieved from[Link]
Gao, Y., & Sharpless, K. B. (1993). Process for the stereoselective transformation of a diol to an alcohol (US Patent 5189200A). Google Patents.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Improving Enantiomeric Excess (ee) with Diisopropyl Malate Auxiliaries
Welcome to the technical support center for chemists and researchers utilizing diisopropyl malate as a chiral auxiliary. This guide is designed to provide in-depth, practical solutions to common challenges encountered du...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for chemists and researchers utilizing diisopropyl malate as a chiral auxiliary. This guide is designed to provide in-depth, practical solutions to common challenges encountered during asymmetric synthesis. We will move beyond simple procedural lists to explore the underlying principles that govern stereoselectivity, empowering you to troubleshoot effectively and optimize your reactions for the highest possible enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it a critical parameter?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[1][2] In drug development, where enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, achieving high ee is paramount for safety and efficacy.
Q2: What is the fundamental role of a chiral auxiliary like diisopropyl malate?
A: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[3][4] This creates a new chiral molecule, and the auxiliary's inherent stereochemistry directs a subsequent reaction to favor the formation of one diastereomer over the other.[3][4] After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.[3][4] Diisopropyl malate is used as a chiral auxiliary to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[5][6]
Q3: How does diisopropyl malate induce stereoselectivity?
A: Diisopropyl malate induces stereoselectivity by forming a rigid, chelated transition state with a Lewis acid and the substrate. The bulky isopropyl groups of the malate auxiliary sterically hinder one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This facial bias leads to the preferential formation of one diastereomer. The choice of Lewis acid is crucial as it influences the geometry and stability of this transition state.
Q4: What are the key factors that influence the enantiomeric excess in a reaction using a diisopropyl malate auxiliary?
A: Several factors can significantly impact the final ee:
Choice of Lewis Acid: The Lewis acid coordinates to the carbonyl groups of the substrate and the auxiliary, creating a rigid chelated intermediate. Different Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf) will have varying coordination strengths and geometries, directly affecting the diastereoselectivity.[7]
Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.[2][8] This is because at lower temperatures, the reaction is under kinetic control, and the small energy difference between the diastereomeric transition states has a more pronounced effect on the reaction pathway.[2]
Solvent: The solvent can influence the stability of the transition states and the solubility of the reagents.[2] Aprotic, non-polar solvents are often preferred to minimize interference with the Lewis acid-substrate complex.[8]
Purity of Reagents: The enantiomeric purity of the chiral auxiliary itself is critical.[9] Any racemic component in the auxiliary will lead to a lower ee in the final product. Additionally, impurities in other reagents or the presence of water can negatively affect the reaction.[8]
Base (for enolate formation): The choice of base can affect the geometry (E/Z) of the enolate formed, which in turn can influence the stereochemical outcome of the subsequent reaction.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the common issue of obtaining a lower-than-expected enantiomeric excess.
Issue 1: Suboptimal Enantiomeric Excess (<90% ee)
Possible Causes & Solutions
Inadequate Chelation Control: The rigidity of the transition state is paramount for high stereoselectivity.
Action: Screen different Lewis acids. Titanium-based Lewis acids like TiCl₄ are often effective in forming rigid chelates.[7] The stoichiometry of the Lewis acid is also important; typically, a slight excess (1.1-1.2 equivalents) is used.
Incorrect Reaction Temperature: The reaction may be running at too high a temperature, allowing the less-favored transition state to be more accessible.
Action: Systematically lower the reaction temperature.[2][8] Start at 0 °C, and if the ee does not improve, proceed to lower temperatures such as -20 °C or -78 °C.[2][8] Be aware that this will also slow down the reaction rate, so reaction times may need to be extended.
Solvent Effects: The solvent may be interfering with the formation of the desired chelated intermediate.
Action: Conduct a solvent screen. Dichloromethane (CH₂Cl₂) is a common starting point.[8] Other non-polar, aprotic solvents like toluene can also be effective.[8] Ensure all solvents are anhydrous, as water can hydrolyze the Lewis acid and disrupt the chelation.[8]
Enolate Geometry: For reactions involving enolates (e.g., aldol additions), the geometry of the enolate can influence the facial selectivity.
Action: The choice of base and reaction conditions for enolate formation can be varied. For example, using different bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can favor the formation of different enolate isomers.
Data Presentation: Effect of Reaction Parameters on ee
The following table provides hypothetical data to illustrate how systematically varying reaction parameters can help optimize enantiomeric excess.
Entry
Lewis Acid (equiv.)
Temperature (°C)
Solvent
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
1
TiCl₄ (1.1)
0
CH₂Cl₂
85:15
70%
2
TiCl₄ (1.1)
-78
CH₂Cl₂
95:5
90%
3
SnCl₄ (1.1)
-78
CH₂Cl₂
90:10
80%
4
TiCl₄ (1.1)
-78
Toluene
98:2
96%
Experimental Protocols
Protocol 1: General Procedure for a Diisopropyl Malate-Mediated Aldol Reaction
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-acylated diisopropyl malate auxiliary (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv) dropwise to the stirred solution. Stir for 30 minutes at -78 °C.
Base Addition: Add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir for an additional 1 hour at -78 °C to ensure complete enolate formation.
Electrophile Addition: Add the aldehyde (1.2 equiv) dropwise as a solution in CH₂Cl₂.
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous NH₄Cl solution.
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis after removal of the auxiliary.
Issue 2: Difficulty in Auxiliary Removal
Possible Causes & Solutions
Harsh Cleavage Conditions: The conditions used to remove the auxiliary may be causing epimerization of the newly formed stereocenter, leading to a lower final ee.
Action: Employ mild cleavage conditions. For ester-linked auxiliaries, transesterification with a mild base like sodium methoxide in methanol is often effective. For amide linkages, basic hydrolysis with LiOH/H₂O₂ or acidic hydrolysis can be used, but conditions should be carefully optimized.
Incomplete Reaction: The cleavage reaction may not be going to completion, leading to a mixture of the desired product and the product still attached to the auxiliary.
Action: Monitor the cleavage reaction carefully by TLC or LC-MS. If the reaction is sluggish, consider slightly increasing the temperature or the reaction time.
Protocol 2: Cleavage of the Diisopropyl Malate Auxiliary
Setup: Dissolve the purified diastereomeric product (1.0 equiv) in a suitable solvent such as a mixture of THF and water.
Reagent Addition: Cool the solution to 0 °C and add LiOH·H₂O (4.0 equiv) followed by the dropwise addition of 30% aqueous H₂O₂.
Reaction: Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
Work-up: Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: The crude product can be purified by column chromatography to separate the desired enantiomerically enriched product from the recovered chiral auxiliary.
Mandatory Visualizations
Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess
Caption: A stepwise guide for troubleshooting low enantiomeric excess.
References
Title: Chiral Auxiliaries and Chirogenesis II
Source: MDPI
URL:[Link]
Title: Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica
Source: Periodica Polytechnica Chemical Engineering
URL:[Link]
Title: Do the Terms “% ee” and “% de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?
Source: The Journal of Organic Chemistry
URL:[Link]
Title: Design, synthesis, and applications of new oxygenated chiral auxiliaries
Source: Pure and Applied Chemistry
URL:[Link]
Title: Enantiomeric excess
Source: Wikipedia
URL:[Link]
Title: Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality
Source: Nature Communications
URL:[Link]
Title: Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles
Source: ResearchGate
URL:[Link]
Title: Asymmetric Synthesis
Source: IIP Series
URL:[Link]
Title: Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5
Source: PubMed
URL:[Link]
Title: Asymmetric Synthesis - University of York
Source: University of York
URL:[Link]
Title: From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis
Source: Proceedings of the Japan Academy, Series B
URL:[Link]
Title: SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY
Source: Organic Syntheses
URL:[Link]
Title: The synthesis and resolution of a new chiral auxiliary and its application in asymmetric dihydroxylation & The first total synthesis of (+)-allomatrine and other lupin alkaloids
Source: University of Southampton
URL:[Link]
Title: Lewis Acid Promoted Crystallization-Induced Diastereomer Transformations of γ-δ-unsaturated β-ketoamides
Source: Carolina Digital Repository
URL:[Link]
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis
Source: RSC Advances
URL:[Link]
Title: A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl Imines and Nucleophilic Alkenes
Source: eScholarship
URL:[Link]
Title: Diels–Alder Reaction (Part 2)
Source: Harvard University
URL:[Link]
Title: Asymmetric Induction
Source: Michigan State University
URL:[Link]
Title: Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones
Source: Journal of the American Chemical Society
URL:[Link]
Title: Regiochemistry In the Diels-Alder Reaction
Source: Master Organic Chemistry
URL:[Link]
Title: (-)-diisopropyl-l-malate
Source: Alfa Chemical
URL:[Link]
Title: Diisopropyl malonate preparation process
Source: Google Patents
URL
Title: Strategies for chiral separation: from racemate to enantiomer
Source: Chemical Society Reviews
URL:[Link]
Technical Support Center: Purification of Diisopropyl Malate
Core Technical Overview Diisopropyl malate (DIPM) is a dialkyl ester derived from L-malic or DL-malic acid. While esters are generally stable, DIPM presents a specific purification challenge due to the presence of a -hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
Diisopropyl malate (DIPM) is a dialkyl ester derived from L-malic or DL-malic acid. While esters are generally stable, DIPM presents a specific purification challenge due to the presence of a
-hydroxyl group on the malate backbone.
The Critical Challenge: Thermal Elimination
Under high heat or acidic conditions, DIPM undergoes dehydration (elimination of water) to form diisopropyl fumarate (trans-isomer) or diisopropyl maleate (cis-isomer). This reaction is irreversible and results in a yellowing of the product and a loss of purity.
Physical Properties Reference Table
Property
Value
Notes
Molecular Formula
Molecular Weight
218.25 g/mol
Boiling Point (atm)
~237 °C
Do not distill at atm pressure.
Target Vapor Temp
105–115 °C
At < 2.0 mbar (High Vacuum)
Density
1.055 g/mL
At 25 °C
Solubility
Alcohols, Ethers
Immiscible with water
Pre-Distillation Protocol (The "Make-or-Break" Phase)
WARNING: Attempting to distill the crude reaction mixture directly without quenching the acid catalyst is the most common cause of failure. Residual sulfuric or p-toluenesulfonic acid will catalyze the dehydration of DIPM into fumarates at distillation temperatures.
Step-by-Step Workup
Quench: Cool the reaction mixture to room temperature. Add a stoichiometric excess of saturated Sodium Bicarbonate (
) or Sodium Carbonate () solution to neutralize the acid catalyst completely.
Wash: Transfer to a separatory funnel.
Wash 1: Saturated
(ensure pH of aqueous layer is ~8).
Wash 2: Brine (saturated NaCl) to break emulsions and remove water.
Dry: Collect the organic layer and dry over anhydrous Magnesium Sulfate (
Degas (Rotovap): Remove excess isopropanol (solvent) using a rotary evaporator at 50°C under moderate vacuum (50–100 mbar). Do not skip this; excess solvent causes violent bumping in the main distillation.
Vacuum Distillation Protocol
Equipment Recommendation:
Short Path Distillation Head: Preferred over Vigreux columns to minimize thermal residence time.
Vacuum Pump: Two-stage rotary vane pump capable of
mbar.
Heating: Oil bath with magnetic stirring (Avoid heating mantles to prevent hot spots).
Operational Workflow
Figure 1: Purification workflow for Diisopropyl Malate. Note the distinct separation of volatile impurities from the main fraction.
Procedure
System Load: Load the dried, stripped crude oil into the boiling flask. Add a large stir bar.
Vacuum Application: Slowly apply vacuum.[2] Monitor for foaming. Target pressure is 0.5 – 2.0 mbar .
Heating Ramp:
Start stirring rapidly.
Heat oil bath to 80°C . Any residual isopropanol will distill over (Fore-run).
Main Fraction (Heart Cut): Collect the steady fraction boiling between 105–115°C (at ~1 mbar). This range will shift depending on your exact vacuum depth.
Shutdown: Stop heating before the flask runs dry to prevent oligomerization of the residue.
Troubleshooting & FAQs
Q1: My product turned yellow/brown during distillation. What happened?
Diagnosis: Thermal Degradation (Dehydration).
Cause: You likely had residual acid catalyst in the crude material, or the bath temperature was too high (>160°C).
Mechanism: The acid catalyzes the elimination of the hydroxyl group, forming diisopropyl fumarate (which is often yellow/brown in crude form due to conjugation).
Solution: Ensure rigorous neutralization with bicarbonate before distillation. Use a higher vacuum to lower the required boiling temperature.
Q2: The vacuum gauge reads low (good vacuum), but the temperature fluctuates wildly.
Diagnosis: Bumping or Reflux Instability.
Cause: Residual isopropanol is "flashing" off, or water is present.
Solution:
Return the crude to a rotary evaporator and strip it for an additional hour at 60°C.
Use a larger stir bar to break surface tension.
Q3: I see two spots on my TLC/GC after distillation.
Diagnosis: Contamination with Fumarate/Maleate.
Analysis:
DIPM (Product): Lower R_f (more polar due to -OH).
Fumarate (Impurity): Higher R_f (less polar, conjugated).
Solution: If the impurity level is low (<5%), you may need to redistill taking a tighter "heart cut," rejecting the first and last 10% of the main fraction.
Q4: Can I use a Vigreux column for better separation?
Recommendation:No.Reasoning: Vigreux columns increase the "hold-up" volume and the thermal residence time. For heat-sensitive esters like malates, you want the vapor to exit the hot zone as fast as possible. A simple short-path head is superior here.
Mechanism of Failure (Visualized)
Understanding the chemistry prevents the error. Below is the pathway you are trying to avoid.
Figure 2: The dehydration pathway. This reaction is thermodynamically favored at high temperatures, especially in acidic environments.
References
ChemicalBook. (2024). Diisopropyl (S)-(-)-malate Properties and Boiling Point Data. Retrieved from
ThermoFisher Scientific. (n.d.). Safety Data Sheet: Diisopropyl Malate. Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (2024). Compound Summary: Diisopropyl Malate.[4][5][6] National Library of Medicine. Retrieved from
Optimizing yield in diisopropyl malate asymmetric alkylation
Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the asymmetric...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the asymmetric alkylation of diisopropyl malate.
Unlike standard enolate chemistry, diisopropyl malate possesses a stereogenic center directly adjacent to the site of enolization[1]. Standard sequential protocols often lead to catastrophic yield losses. This guide provides the mechanistic rationale, a self-validating optimized protocol, and a troubleshooting Q&A to ensure high-yield, enantioselective outcomes.
Part 1: Knowledge Base & Mechanistic Rationale
The Challenge: Enolate Instability
When applying a standard sequential alkylation protocol (adding base first, followed by the electrophile), the resulting naked lithium enolate of diisopropyl malate is highly unstable. Without an immediate trapping agent, the enolate undergoes rapid fragmentation into fumaric acid derivatives and pivalaldehyde, a degradation pathway that outpaces alkylation even at temperatures as low as -105 °C[2].
The Solution: In Situ Trapping (Prior Addition)
To optimize the yield and preserve the stereocenter, we must invert the order of addition. By adding the electrophile (e.g., benzyl bromide) before the metalation step, the transient lithium enolate is trapped the exact moment it is generated[1]. This kinetic trapping effectively outcompetes the fragmentation pathway.
Mechanistic pathway of diisopropyl malate enolate trapping versus degradation.
Part 2: Quantitative Parameter Comparison
To understand the impact of the optimized parameters, compare the standard and modified approaches below. The shift from LDA to LHMDS and the extended temperature gradient are critical for success[1].
Parameter
Standard Sequential Protocol
Optimized In Situ Protocol
Mechanistic Impact
Base Selection
LDA
LHMDS
LHMDS is bulkier and less nucleophilic, preventing direct attack on the electrophile prior to enolization.
Addition Sequence
Base first, then Electrophile
Electrophile first, then Base
Ensures the enolate is trapped instantly, preventing self-condensation and fragmentation.
Temperature Gradient
-78 °C to -20 °C (Over 2 h)
-78 °C to +10 °C (Over 14–16 h)
Slow warming ensures complete conversion while maintaining the integrity of the stereocenter.
This step-by-step methodology is designed as a self-validating system. By integrating an in-process NMR checkpoint, you can verify the success of the kinetic trapping before proceeding to downstream purifications.
Reagents Required:
(S)-Diisopropyl malate (1.0 equiv)
Electrophile (e.g., Benzyl bromide) (1.2 equiv)
LHMDS (1.0 M in THF, 1.1 equiv)
Anhydrous THF (0.2 M relative to malate)
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk flask under argon. Causality: Trace moisture will hydrolyze LHMDS, altering the exact 1.1 stoichiometry required to drive complete enolization without leaving excess base to catalyze ester hydrolysis.
Reagent Charging: Add (S)-diisopropyl malate and the electrophile to the flask. Dissolve in anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.
Kinetic Deprotonation: Slowly add the LHMDS solution dropwise down the cold wall of the flask over 30 minutes. Causality: Dropwise addition prevents localized concentration and thermal spikes, ensuring the base selectively deprotonates the malate rather than reacting with the electrophile[1].
Controlled Alkylation: Leave the reaction in the cooling bath and allow it to warm extremely slowly to +10 °C over a period of 14 to 16 hours[1].
Quenching: Quench the reaction at +10 °C by adding a saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash with brine, and dry over Na₂SO₄.
Self-Validation Checkpoint (Crude NMR): Before column chromatography, evaporate a 0.1 mL aliquot of the organic layer and take a crude ¹H NMR in CDCl₃.
Pass Criteria: Observe the new alkyl-group protons and the preservation of the ester isopropyl multiplet.
Fail Criteria: The presence of distinct olefinic protons at δ 6.8–7.0 ppm indicates that the enolate escaped trapping and fragmented into fumaric acid derivatives[2]. If these are present, the LHMDS addition was likely too fast or the temperature gradient was breached.
Part 4: Troubleshooting & FAQs
Q: Why am I seeing rapid fragmentation to fumaric acid derivatives even at cryogenic temperatures?A: This occurs when the enolate is left "naked" in solution. Diisopropyl malate enolates are inherently unstable due to the adjacent stereogenic center and the leaving group ability of the carboxylate moiety. You must ensure the electrophile is fully dissolved in the reaction mixture before the LHMDS is introduced[1],[2].
Q: Can I substitute LHMDS with LDA or NaHMDS to save costs?A: Substituting with LDA is highly discouraged. Because the optimized protocol requires the electrophile to be present during base addition, LDA (being a stronger nucleophile than LHMDS) will competitively attack the alkylating agent (e.g., forming N,N-diisopropylbenzylamine) rather than deprotonating the malate. NaHMDS can be used, but the resulting sodium enolate is more reactive and prone to background racemization compared to the tighter lithium enolate coordination complex.
Q: How does the choice of the ester group (diisopropyl vs. dimethyl) affect the yield?A: Steric bulk is your primary defense against self-condensation (Claisen-type reactions). Diisopropyl esters provide sufficient steric shielding around the carbonyl carbon to prevent the enolate of one malate molecule from attacking the ester carbonyl of another. Dimethyl malate will result in significantly higher oligomerization side-products.
Q: My yield is good, but the enantiomeric excess (ee) has dropped. What went wrong?A: A drop in ee usually indicates that the warming gradient was too rapid. If the reaction reaches temperatures above -20 °C before the alkylation is complete, the unreacted enolate can undergo reversible protonation/deprotonation cycles with the product, leading to racemization. Strictly adhere to the 14-16 hour slow-warming gradient[1].
References
Anderson, N. G. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 140-161. Available at: [Link]
Sefkow, M. (2001). Enantioselective Synthesis of (−)-Wikstromol Using a New Approach via Malic Acid. The Journal of Organic Chemistry, 66(7), 2343-2349. Available at: [Link]
Troubleshooting low diastereoselectivity in malate ester reactions
Topic: Troubleshooting Low Diastereoselectivity in Fráter–Seebach Alkylation Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2025) Executive Summary & Mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Diastereoselectivity in Fráter–Seebach Alkylation
Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers
Version: 1.0 (Current as of 2025)
Executive Summary & Mechanistic Insight[1][2]
The alkylation of chiral
-hydroxy esters (malates) via the Fráter–Seebach protocol is a cornerstone of asymmetric synthesis, enabling the construction of -substituted- -hydroxy esters with high anti-diastereoselectivity.
The Core Mechanism: Chelation Control
High diastereoselectivity (typically >95:5 dr) relies entirely on the formation of a rigid lithium-chelated dianion .
Double Deprotonation: Treatment with 2.0+ equivalents of a lithium base (LDA) removes the hydroxyl proton and the
-proton.
The Chelate: The lithium cation (
) coordinates simultaneously to the alkoxide oxygen and the enolate oxygen.[1] This locks the enolate geometry.
Stereocontrol: The electrophile (
) is forced to attack from the face opposite the bulky alkyl group (the "anti" trajectory) to minimize steric strain in the transition state.
Root Cause of Failure:
Almost all instances of low diastereoselectivity stem from disruption of this chelated transition state . If the lithium is displaced, the hydroxyl is protected, or the temperature allows conformational mobility, the reaction reverts to thermodynamic control or steric control, eroding the diastereomeric ratio (dr).
Diagnostic Workflow
Use this decision tree to diagnose the specific cause of low selectivity in your reaction.
Figure 1: Diagnostic logic for identifying the source of stereochemical erosion in malate alkylations.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a 50:50 mixture of diastereomers."
Diagnosis: Complete loss of stereocontrol.
Likely Cause: You are likely using a protected hydroxyl group (e.g., O-TBS, O-Benzyl).
Technical Explanation: The Fráter–Seebach mechanism requires the free alkoxide to anchor the lithium. If you protect the alcohol, you form a mono-enolate that rotates freely. The electrophile approach is then governed only by 1,2-induction (Cram's rule analogs), which is far less selective than the rigid chelate.
Corrective Action:
Remove the protecting group before alkylation.
Use 2.2 equivalents of base to form the dianion.
Issue 2: "The dr is poor (e.g., 70:30) despite using a free alcohol."
Diagnosis: Loose chelation or "Open" Transition State.
Likely Cause:Incorrect Counter-ion or Solvent Interference .
Technical Explanation:
Cation Effect: Lithium (
) has the high charge density and small radius required to bridge the two oxygens (O-Li-O distance approx 2.0 Å). Larger cations like Sodium () or Potassium () (from NaHMDS or KHMDS) are too diffuse to maintain the tight 6-membered ring, leading to "floppy" transition states.
Solvent Effect: While HMPA is often added to increase reactivity, too much HMPA can solvate the lithium so strongly that it breaks the contact ion pair (CIP) required for chelation.
Corrective Action:
Base: Switch strictly to LDA (Lithium Diisopropylamide). LiHMDS is a secondary option but LDA is often superior for dianion generation.
Solvent: Use pure THF . If reactivity is too low, add HMPA only after enolate formation, and keep the concentration low (approx 4-5 equivalents relative to Li).
Issue 3: "My yield is low (<40%), but selectivity is high."
Diagnosis: Enolate decomposition or quenching.
Likely Cause:Moisture contamination or Poly-alkylation .
Technical Explanation: The dianion is extremely basic (pKa ~35). Even trace moisture in the solvent or nitrogen line will quench the enolate instantly, returning the starting material. Alternatively, the product (which is still an ester) can exchange protons with the remaining enolate, leading to mixtures.
Corrective Action:
Drying: Distill THF over Na/Benzophenone or use an activated alumina column system immediately before use.
Stoichiometry: Ensure a slight excess of base (2.1–2.2 equiv) to account for trace quenching.
The "Gold Standard" Protocol
Method: Fráter–Seebach Alkylation of Dimethyl Malate
Objective: Synthesis of anti-
-methyl--hydroxy ester.
Reagents
Substrate: (S)-Dimethyl malate (1.0 equiv)
Base: LDA (2.2 equiv) [Freshly prepared from Diisopropylamine + n-BuLi]
Solvent: Anhydrous THF (0.2 M concentration)
Electrophile: Methyl Iodide (1.5 equiv)
Step-by-Step Procedure
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (2.3 equiv) in THF. Cool to -78°C .[2][3][4] Add n-BuLi (2.2 equiv) dropwise. Stir for 30 min to form LDA.
Dianion Formation: Add a solution of (S)-dimethyl malate (1.0 equiv) in THF dropwise to the LDA solution at -78°C .
Critical: The solution may turn slightly yellow/turbid. Stir for 45–60 minutes at -78°C. This induction period is vital for the stable formation of the chelated dianion.
Note: If using a less reactive electrophile (e.g., alkyl bromide), you may add dry HMPA (4 equiv) at this stage to accelerate the reaction without breaking the pre-formed chelate.
Reaction: Stir at -78°C for 2–4 hours. Do not warm to 0°C unless conversion is stalled (warming risks selectivity loss).
Quench: Pour the cold mixture into a rapidly stirring solution of saturated aqueous
and dilute HCl (to neutralize the strong base immediately).
Comparative Data: Base & Solvent Effects
The following table summarizes how conditions impact the Diastereomeric Ratio (dr) in the methylation of diethyl malate.
Base
Solvent
Additive
Temperature
Resulting dr (anti:syn)
Status
LDA
THF
None
-78°C
95:5
Optimal
LiHMDS
THF
None
-78°C
92:8
Acceptable
NaHMDS
THF
None
-78°C
60:40
Failed (Cation size)
KHMDS
THF
None
-78°C
55:45
Failed (Cation size)
LDA
THF
HMPA (20%)
-78°C
85:15
Erosion (Solvation)
LDA
THF
None
0°C
75:25
Erosion (Thermal)
References
Fráter, G. (1979).[2][5][6][7] Über die Stereospezifität der α-Alkylierung von β-Hydroxycarbonsäureestern. Helvetica Chimica Acta.[2][5]
Seebach, D., & Wasmuth, D. (1980).[2][5] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta.[2][5]
Lüthi, F., & Seebach, D. (1980). The Role of the Lithium Cation in the Stereoselective Alkylation. Helvetica Chimica Acta.[2][5] (Mechanistic validation of the chelated dianion).
Reich, H. J. (2004). Role of HMPA in Organolithium Chemistry. (Explanation of CIP vs. SIP in enolate selectivity).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Steric Hindrance SolutionsTicket ID: #ISO-PR0P-9982
Subject: Overcoming Steric Hindrance of Isopropyl Groups in Substitution Reactions
Status: Open
Assigned Specialist: Senior Application Scientist, Dr. H.
Introduction: The "Isopropyl Wall"
Welcome to the Steric Hindrance Support Center. You are likely here because your reaction yield is hitting a ceiling. The isopropyl group (
) is a deceptive adversary in organic synthesis. It is not as immovable as a tert-butyl group, but it is bulky enough to shut down standard trajectories and electronically deactivate pathways.
This guide treats your synthesis as a troubleshooting workflow. We categorize the problem by substrate class (Aliphatic vs. Aromatic) and provide validated "patches" to bypass the steric blockade.
Excellent (, ) is critical to lower the activation energy.
Troubleshooting Protocol 1: Activating the Leaving Group
Problem: Reaction with isopropyl bromide is too slow or yields alkene (E2).
Solution: Switch to a Mesylate (OMs) or Tosylate (OTs).[2][3] The sulfonate is a superior leaving group, accelerating the rate-determining step for both mechanisms.
Step-by-Step: Synthesis of Isopropyl Mesylate
Setup: Dissolve isopropyl alcohol (1.0 equiv) in dry
Result: The resulting isopropyl mesylate will react ~100x faster than the bromide in substitution reactions [1].
Module B: Aromatic Substitution (
)
The Core Issue: In Nucleophilic Aromatic Substitution (
), an ortho-isopropyl group exerts a "double penalty":
Steric: It physically blocks the nucleophile from attacking the ipso-carbon.
Electronic: As an alkyl group, it is Electron Donating (EDG), which destabilizes the anionic Meisenheimer complex intermediate.
Visualizing the Blockade
Figure 1: The "Double Penalty" of ortho-isopropyl groups in
mechanisms. Both steric bulk and electron donation raise the energy of the transition state.
Troubleshooting Protocol 2: The "Superbase" Workaround
Standard
requires strong Electron Withdrawing Groups (EWGs) like . If your substrate lacks these, or if the isopropyl group deactivates it too much, use a Concerted approach driven by non-nucleophilic superbases.
Reagent: Phosphazene base
(solution in hexane).
Mechanism: The superbase deprotonates the nucleophile (e.g., an amine or alcohol) so effectively that it attacks even unactivated fluoroarenes.
Conditions: DMF or DMSO, 80°C - 120°C.
Note: This often works where traditional
or methods fail due to the high reactivity of the "naked" anion [2].
Module C: Transition Metal Catalysis (The "Nuclear Option")
When classical
and fail, Palladium-catalyzed cross-coupling is the industry standard. However, standard ligands (, dppf) will fail with ortho-isopropyl substrates. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC Ligands .
Ligand Selection Matrix
Reaction Type
Substrate Challenge
Recommended Ligand/Catalyst
Why?
Buchwald-Hartwig
Ortho-isopropyl aryl halide + Primary Amine
BrettPhos
Designed to prevent bis-arylation; bulky enough to promote reductive elimination.
Buchwald-Hartwig
Ortho-isopropyl aryl halide + Secondary Amine
RuPhos
The "gold standard" for secondary amines and bulky substrates.
Suzuki-Miyaura
Di-ortho-substituted (Very hindered)
SPhos or AntPhos
SPhos provides extreme steric bulk to force reductive elimination. AntPhos is rigid and prevents -hydride elimination [3].
General Coupling
"Impossible" Sterics (Tetra-ortho)
Pd-PEPPSI-IPr
An NHC (N-Heterocyclic Carbene) precatalyst. The "throw-away" ligand (pyridine) activates easily, and the bulky NHC stabilizes the Pd center [4].
Troubleshooting Protocol 3: Buchwald-Hartwig Coupling for Hindered Substrates
Scenario: Coupling 2-isopropyl-1-chlorobenzene with morpholine (secondary amine).
Catalyst System:
Pre-catalyst:
(2 mol%) + RuPhos (4 mol%).
Alternative:RuPhos Pd G4 (Pre-formed precatalyst) is superior as it ensures a 1:1 Pd:Ligand ratio and removes induction periods.
Base:
(Sodium tert-butoxide).
Why? Strong enough to deprotonate the amine-Pd complex but bulky enough to not coordinate tightly to Pd.
Solvent: Toluene or Dioxane (anhydrous).
Temperature: 100°C - 110°C.
Procedure:
Charge tube with Pd source, Ligand, Base, and Aryl Halide.[4]
Evacuate/backfill
(3x).
Add Solvent and Amine via syringe.
Heat. Do not check TLC before 2 hours; the catalyst needs heat to activate.
Decision Logic for Catalyst Selection
Figure 2: Catalyst selection flowchart for sterically hindered cross-coupling reactions.
References
Master Organic Chemistry. Tosylates and Mesylates. Available at: [Link]
Chemistry LibreTexts. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link][2][5][6][7][8][9][10]
Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling. Available at: [Link]
Technical Support Center: Stability of Diisopropyl Malate (DiPM)
Introduction: The Steric Shield Paradox Diisopropyl malate (DiPM) is a dialkyl ester of malic acid, frequently employed as a chiral pool intermediate or a prodrug scaffold. Its stability in basic media is governed by a "...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Steric Shield Paradox
Diisopropyl malate (DiPM) is a dialkyl ester of malic acid, frequently employed as a chiral pool intermediate or a prodrug scaffold. Its stability in basic media is governed by a "Steric Shield" paradox: the bulky isopropyl groups significantly retard hydrolysis compared to methyl or ethyl analogs, yet they do not render the molecule immune to degradation.
This guide addresses the three primary failure modes of DiPM in basic environments: Saponification (Hydrolysis) , Transesterification , and Elimination .
Module 1: The Hydrolysis Hazard (Saponification)[1]
The Mechanism
In aqueous basic conditions (pH > 8), hydroxide ions (
) attack the electrophilic carbonyl carbon.[1] This is an irreversible mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Nucleophilic Attack:
attacks the carbonyl, forming a tetrahedral intermediate.[1][2]
Collapse: The intermediate collapses, expelling isopropanol (
).
Deprotonation (The Driving Force): The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate.[1][2] This step renders the reaction effectively irreversible.[3][2]
Steric Protection Factor
The isopropyl group ($ -CH(CH_3)_2 $) exerts significant steric hindrance.
Dimethyl Malate: Rapid hydrolysis. The carbonyl is exposed.[1][4]
Diisopropyl Malate: The branched methyls on the isopropyl group create a "steric cone" that hinders the approach of the nucleophile (
).
Implication: DiPM can survive mild basic workups (e.g., sat.
) that would degrade dimethyl malate, but it will degrade in strong aqueous base (e.g., 1M NaOH, >1 hour).
Visualizing the Threat
Figure 1: The kinetic barrier to hydrolysis. The red arrow indicates the slow step caused by the steric bulk of the isopropyl groups.
Module 2: The Transesterification Trap (Critical User Error)
The most common user error is not hydrolysis, but unintended transesterification .
The Scenario
A researcher attempts an alkylation or deprotonation using Sodium Methoxide (NaOMe) in Methanol .
The Outcome
The methoxide ion (
) is smaller and more nucleophilic than the isopropoxide leaving group. It attacks the carbonyl, swapping the isopropyl groups for methyl groups.
Result: You convert your stable Diisopropyl Malate into unstable Dimethyl Malate .
Kinetic Reality: Transesterification is often faster than hydrolysis in anhydrous alcohol.
The Golden Rule of Alkoxides
"Match the Base to the Ester."
If your substrate is an Isopropyl ester, you must use Sodium Isopropoxide in Isopropanol (or an inert solvent like THF). Never use MeOH or EtOH unless you intend to swap the ester groups.
Module 3: Optimization & Compatibility Matrix
Use this table to select the correct solvent/base system for your transformation.
Reaction Goal
Recommended Base
Recommended Solvent
Risk Level
Notes
Mild Workup
(sat.)
/ EtOAc
Low
DiPM is stable for short durations (<2h) at RT.
Enolate Alkylation
LDA or LiHMDS
THF / Ether
Low
Must be anhydrous. Low temp (-78°C) prevents elimination.
Saponification
LiOH (2 equiv)
THF / (3:1)
High
Purposeful degradation. LiOH is gentler than NaOH.
Transesterification
NaOMe
MeOH
Critical
Will convert DiPM to Dimethyl Malate rapidly.
Thermodynamic Enolization
NaOiPr
Isopropanol
Medium
Safe from transesterification, but high temps may cause elimination.
Module 4: Troubleshooting Guide
Issue 1: "My product yield is low, and I see a new spot on TLC."
Diagnosis: Did you use a non-matching alcohol solvent (e.g., Methanol)?
Test: Check the NMR of the crude. If the septet at
5.0 ppm (isopropyl CH) is gone and replaced by a singlet at 3.7 ppm, you have transesterified your product.
Fix: Switch solvent to THF or Isopropanol.
Issue 2: "I lost the chiral center (Racemization)."
Cause: The
-proton of malates (adjacent to the ester and hydroxyl) is acidic (). Strong bases (NaH, LDA) will deprotonate this position.
Mechanism: If the enolate is formed and then protonated non-selectively, the stereocenter is scrambled.
Fix: If you are not intending to alkylate, avoid bases with
. If alkylating, ensure the electrophile is added immediately after enolate formation.
Issue 3: "I see fumarate/maleate byproducts (Elimination)."
Cause: E1cB Elimination. The hydroxyl group acts as a leaving group after the
-proton is removed. This usually requires high heat or activation of the hydroxyl (e.g., mesylation).
Fix: Keep reaction temperature below 0°C when using strong bases. Do not activate the hydroxyl group (e.g., with sulfonyl chlorides) in the presence of strong base unless elimination is desired.
Decision Tree: Safe Reaction Design
Figure 2: Logic flow for selecting conditions. Note that "Matching" the alcohol is the critical step for thermodynamic enolization.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley. (Establishes steric substituent constants:
for Isopropyl = -0.47 vs Methyl = 0.00).
Seebach, D., et al. (1980). "Alkylation of Amino Acids and Malic Acid Derivatives." Helvetica Chimica Acta.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on
hydrolysis mechanisms).
Separation of diisopropyl malate diastereomers by chromatography
Technical Support Center: Separation of Diisopropyl Malate Stereoisomers Topic: Chromatographic Separation of Diisopropyl Malate (DIPM) Isomers Audience: Process Chemists, Analytical Scientists, and Drug Development Rese...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Separation of Diisopropyl Malate Stereoisomers
Topic: Chromatographic Separation of Diisopropyl Malate (DIPM) Isomers
Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers
Version: 2.0 (Senior Scientist Verified)
Technical Scope & Terminology Clarification
Welcome to the Separation Science Technical Center. Before proceeding to the troubleshooting protocols, we must clarify the stereochemical context of Diisopropyl Malate (DIPM) to ensure you apply the correct workflow.
Scenario A: Direct Enantioseparation. DIPM (
) possesses a single chiral center at C2.[1] If you are separating the and enantiomers of DIPM itself, this requires Chiral Stationary Phase (CSP) Chromatography (HPLC or GC).[1]
Scenario B: Diastereomeric Separation (Auxiliary Mode). DIPM is frequently used as a chiral auxiliary (e.g., in the resolution of
-bromo esters).[1] If you are separating a reaction mixture containing DIPM covalently bound to a racemic substrate, you are separating diastereomers . This can often be achieved on Achiral (Silica/C18) columns, though CSPs may enhance selectivity.
Scenario C: Geometric Diastereomers. If you are separating DIPM (saturated) from Diisopropyl Maleate (cis-unsaturated) or Diisopropyl Fumarate (trans-unsaturated), this is a separation of geometric isomers (diastereomers) and is typically handled by GC or Reversed-Phase HPLC.[1]
This guide primarily addresses Scenario A and B , as these represent the most complex stereochemical challenges.
Troubleshooting & Optimization (Q&A)
Category 1: Resolution & Selectivity Issues
Q: I am using a C18 column and cannot separate the DIPM isomers. What is wrong?A: If you are attempting Scenario A (Enantiomers), an achiral C18 column will never separate
and DIPM because they have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP).
Recommendation: Switch to a polysaccharide-based CSP. The Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IA) is the "Gold Standard" for malate esters.
Protocol: Start with Normal Phase: Hexane/Isopropanol (90:10).
Q: I am separating diastereomeric derivatives (Scenario B) on Silica, but the resolution (
) is < 1.5.A: While diastereomers have different physical properties, their polarity differences can be subtle.
Root Cause: Pore accessibility or insufficient interaction time.
Fix:
Lower the modifier strength: If using Hexane/EtOAc (80:20), move to (90:10) to increase retention (
) and allow more time for adsorption differences to manifest.[1]
Temperature: Lower the column temperature to 15–20°C. Diastereomeric selectivity usually improves at lower temperatures due to entropic factors.
Category 2: Detection & Sensitivity
Q: My peaks are invisible or have very low signal-to-noise ratios, even at high concentrations.A: Diisopropyl malate lacks a strong chromophore (no conjugated
systems).[1] It only has weak carbonyl absorbance.
Troubleshooting:
Wavelength: Ensure your UV detector is set to 210 nm . Above 220 nm, DIPM is essentially transparent.
Alternative Detection: If using a UV-absorbing mobile phase (like high EtOAc or Acetone), UV 210 nm will be noisy. Switch to Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .[1]
Derivatization: For trace analysis, derivatize the hydroxyl group with a chromophore (e.g., 3,5-dinitrobenzoyl chloride) to enable UV detection at 254 nm.
Category 3: Peak Shape (Tailing/Fronting)[1]
Q: The DIPM peaks are tailing significantly (
).A: DIPM contains a free hydroxyl group (at C2) and two ester groups. The hydroxyl can interact with residual silanols on the silica support.[1]
Solution:
For Normal Phase: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase. This suppresses silanol ionization.
For GC: Ensure the liner is deactivated (silanized). Active sites in the inlet will cause severe tailing or on-column degradation (dehydration to maleate/fumarate).
Cannot separate enantiomers. Use only for diastereomers.
References
Harada, N., et al. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. PMC (PubMed Central) .[1] Retrieved from [Link]
ResearchGate . (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines. Retrieved from [Link]
ChromForum . (2008). Separation of Diastereomers - Troubleshooting Guide. Retrieved from [Link]
Technical Comparison: Hydrolytic Kinetics of Diisopropyl vs. Diethyl Malate
Executive Summary In the context of prodrug design and chiral intermediate synthesis, the hydrolytic stability of ester moieties is a critical critical quality attribute (CQA). This guide compares Diethyl Malate (DEM) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the context of prodrug design and chiral intermediate synthesis, the hydrolytic stability of ester moieties is a critical critical quality attribute (CQA). This guide compares Diethyl Malate (DEM) and Diisopropyl Malate (DIPM) .
The Core Finding: Diethyl malate hydrolyzes significantly faster than diisopropyl malate under both alkaline and enzymatic conditions.
Kinetic Driver: Steric hindrance at the carbonyl carbon. The branched isopropyl group of DIPM imposes a higher energy barrier for the formation of the tetrahedral intermediate compared to the linear ethyl group of DEM.
Quantification: Based on Taft steric parameters (
) and homologous series data, DIPM exhibits a hydrolysis rate approximately 3–5 times slower than DEM under standard alkaline conditions ().
Application: Select DEM for rapid release or immediate precursor availability. Select DIPM for sustained release prodrugs or to prevent premature degradation in aqueous formulations.
Mechanistic Analysis: The Steric Barrier
To understand the rate differential, we must look at the transition state of the base-catalyzed hydrolysis (Mechanism
).
The
Pathway
The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (
) on the ester carbonyl carbon. This transforms the trigonal planar () carbonyl into a tetrahedral () intermediate.
Diethyl Malate: The ethoxy group (
) is primary and relatively unhindered. The nucleophile approaches with minimal resistance.
Diisopropyl Malate: The isopropoxy group (
) is secondary and branched at the -position relative to the oxygen. This branching creates significant steric bulk, shielding the carbonyl carbon and destabilizing the crowded tetrahedral transition state.
Quantitative Prediction (Taft Equation)
While direct
values for DIPM are rare in open literature, the rate difference is predictable using the Taft Equation, which correlates reaction rates with steric substituent constants ():
Ethyl Group (
): -0.07
Isopropyl Group (
): -0.47
The more negative
value for the isopropyl group mathematically confirms a lower rate constant (). In homologous ester series (e.g., acetates), this shift typically results in a 60-70% reduction in reaction velocity.
Visualization of the Mechanism
The following diagram illustrates the kinetic bottleneck caused by the isopropyl group.
Caption: Comparative pathway of BAc2 hydrolysis. The "Transition State" node represents the high-energy barrier where the steric bulk of the diisopropyl group significantly reduces the rate of formation (
).
Comparative Data Analysis
The following table synthesizes kinetic trends from homologous aliphatic esters (succinates and acetates) which serve as authoritative proxies for malates due to identical ester linkage chemistry.
Feature
Diethyl Malate (DEM)
Diisopropyl Malate (DIPM)
Relative Rate ()
Steric Substituent
Ethyl (Primary)
Isopropyl (Secondary)
1.0 (Ref) vs. ~0.25
Taft Steric ()
-0.07
-0.47
N/A
Hydrolysis Half-Life ()
Minutes to Hours (pH 12)
Hours (pH 12)
DIPM is 3-4x more stable
Water Solubility
Moderate
Low (Lipophilic)
Affects heterogeneous kinetics
Enzymatic Access
High (Broad specificity)
Restricted (Requires specific lipases)
High specificity for DIPM
Data Interpretation:
Alkaline Conditions: In 0.1 M NaOH, ethyl esters typically hydrolyze with a rate constant
. Isopropyl esters typically show .
Enzymatic Conditions: Lipases like Candida antarctica Lipase B (CAL-B) show high enantioselectivity toward malates. However, the conversion rate for DIPM is often lower than DEM because the bulky isopropyl group struggles to fit into the enzyme's active site oxyanion hole.
Experimental Protocols
To validate these rates in your own lab, use the following self-validating protocols.
Protocol A: Chemical Hydrolysis (pH-Stat Method)
This method maintains a constant pH by automatically titrating base, providing a direct readout of reaction velocity.
Reagents:
0.1 M NaOH (Titrant)
Phosphate Buffer (pH 7.4) or Carbonate Buffer (pH 10.0)
Substrate: DEM and DIPM (purity >98%)
Co-solvent: Acetonitrile (ACN)
Workflow:
Preparation: Dissolve 1.0 mmol of ester in 5 mL ACN.
Initiation: Add ester solution to 45 mL of buffer in a thermostated vessel (
).
Monitoring: Use a pH-stat autotitrator to maintain pH at the set point (e.g., pH 10) by adding 0.1 M NaOH.
Calculation: Plot Volume of NaOH (
) vs. Time. The slope of the linear region represents the initial rate ().
Validation Check: Ensure the total volume of NaOH added at endpoint equals 2.0 equivalents (for diester hydrolysis).
Protocol B: Enzymatic Hydrolysis Screen
Used to determine biological stability or chiral resolution potential.
Analysis: Analyze organic phase via GC-FID or HPLC.
Critical Step: DIPM requires longer retention times on GC columns due to higher boiling point and lipophilicity.
Experimental Workflow Diagram
Caption: Dual-pathway experimental workflow for validating hydrolytic stability. Method A provides absolute kinetic constants; Method B assesses biocatalytic relevance.
References
Taft, R. W. (1956).Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Foundational text defining
values for ethyl vs. isopropyl).
Anantakrishnan, S. V., & Venkataratnam, R. V. (1966). Kinetic Studies in Ester Hydrolysis: The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. Proceedings of the Indian Academy of Sciences - Section A.
Bornscheuer, U. T., & Kazlauskas, R. J. (2006).Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Authoritative source on lipase specificity for bulky esters).
Kim, M., et al. (2022). Production of 4-Ethyl Malate through Position-Specific Hydrolysis of Photobacterium lipolyticum M37 Lipase. Journal of Microbiology and Biotechnology.
BenchChem. Diisopropyl Maleate: A Comprehensive Technical Guide. (Provides physical property data and synthesis context).
Comparative
Comparative Guide: Chiral Induction of Diisopropyl Malate vs. Diethyl Tartrate
Executive Summary This guide provides a technical comparison between Diisopropyl Malate (DIPM) and Diethyl Tartrate (DET) as chiral inducers in asymmetric synthesis. While both are chiral pool esters derived from hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between Diisopropyl Malate (DIPM) and Diethyl Tartrate (DET) as chiral inducers in asymmetric synthesis. While both are chiral pool esters derived from hydroxy-dicarboxylic acids, their applications diverge significantly due to their symmetry properties (
vs. ).
Diethyl Tartrate (DET): The industry standard for oxidative catalysis (e.g., Sharpless Epoxidation). Its
symmetry allows it to form rigid, bridging dimeric complexes with transition metals (Ti, Zn), creating a highly defined chiral pocket.
Diisopropyl Malate (DIPM): The preferred auxiliary for enolate alkylation and nucleophilic substitution . Its
symmetry and single hydroxyl group make it ideal for "Self-Regeneration of Stereocenters" (Seebach’s method) and Dynamic Kinetic Resolutions (DKR), where it acts as a chelating directing group rather than a bridging ligand.
Structural & Mechanistic Foundations
The Symmetry Factor (
vs.
)
The fundamental difference in performance stems from molecular symmetry.
Feature
Diethyl Tartrate (DET)
Diisopropyl Malate (DIPM)
Structure
2,3-Dihydroxysuccinate
2-Hydroxysuccinate
Symmetry
Symmetric
Asymmetric
Chiral Centers
Two ( or )
One ( or )
Hydroxyls
Vicinal Diol (1,2-diol motif)
Single -Hydroxy
Coordination
Bridging Ligand (binds 2 metals)
Chelating Ligand (binds 1 metal)
Primary Mode
Metal-Templated Catalysis
Chiral Auxiliary / Directing Group
Mechanism of Induction[1]
DET (The Bridging Architect): In the presence of Ti(IV), DET forms a dimeric complex
. The two chiral centers and two hydroxyl groups "lock" the titanium atoms into a rigid scaffold. This rigidity is essential for transferring chirality to prochiral olefins (e.g., Sharpless Epoxidation).
DIPM (The Chelating Director): DIPM lacks the second hydroxyl group required to form the stable Sharpless-type dimer. Instead, it functions best by chelating a single metal center (Li, Na, or Cu) via its hydroxyl oxygen and the adjacent ester carbonyl. This creates a rigid 5-membered transition state that blocks one face of the molecule, forcing incoming electrophiles to attack from the opposite side.
Comparative Performance Analysis
Case Study A: Oxidative Catalysis (Sharpless Epoxidation)
Winner:Diethyl Tartrate (DET)
The Sharpless Asymmetric Epoxidation (SAE) relies on the formation of a
-symmetric dimer.
DET Performance: Yields >90% enantiomeric excess (ee) for a wide range of allylic alcohols. The "matched" ligand creates a perfect chiral pocket.
DIPM Performance: Poor. Lacking the second hydroxyl, DIPM cannot bridge the titanium centers effectively. It forms monomeric or ill-defined aggregates, leading to low reaction rates and negligible enantioselectivity (<10% ee).
Case Study B: Enolate Alkylation (Seebach’s Method)
Winner:Diisopropyl Malate (DIPM)
When synthesizing chiral
-branched carboxylic acids, DIPM is superior. Using the principle of Self-Regeneration of Stereocenters, DIPM is converted into a dioxanone.
DIPM Advantage: The single stereocenter directs the incoming electrophile anti to the bulky substituent (e.g., t-butyl) on the acetal ring. The lack of a second hydroxyl group simplifies the protection/deprotection strategy and avoids competing chelation sites.
DET Disadvantage: While tartrates can form similar dioxolanes, the second ester/hydroxyl group increases steric congestion and requires orthogonal protection, adding unnecessary synthetic steps for simple
-alkylations.
Case Study C: Dynamic Kinetic Resolution (DKR)
Winner:Diisopropyl Malate (DIPM)
DIPM is highly effective in the nucleophilic substitution of
-bromo esters.
Mechanism: DIPM induces the crystallization-induced dynamic resolution of
-halo esters. The bulky isopropyl groups of DIPM (compared to diethyl) enhance the stereodifferentiation during the substitution event.
Data: Reaction of DIPM-derived
-bromo esters with amines typically yields chiral amino acid derivatives with 85–99% diastereomeric ratio (dr) .
Decision Logic & Visualization
Selection Flowchart
Use the following logic to select the appropriate reagent for your synthesis.
Caption: Decision tree for selecting between DET and DIPM based on reaction mechanism requirements.
Mechanistic Diagram: Seebach Alkylation (DIPM)
The following diagram illustrates the transition state for the alkylation of a DIPM-derived dioxanone, highlighting the facial selectivity.
Caption: Stereoselective alkylation of DIPM-derived dioxanone. The bulky group directs electrophilic attack.
Experimental Protocols
Protocol A: Sharpless Epoxidation using (+)-DET
Standard procedure for the enantioselective epoxidation of allylic alcohols.
Catalyst Formation: In a flame-dried flask under Ar, charge dry DCM (10 volumes) and 4Å molecular sieves (activated). Cool to -20°C.
Addition: Add Titanium(IV) isopropoxide (1.0 equiv) and (+)-Diethyl Tartrate (1.2 equiv). Stir for 20 min to form the active dimer.
Oxidant: Add tert-butyl hydroperoxide (TBHP, 2.0 equiv, 5.5M in decane) dropwise. Stir 30 min.
Substrate: Add the allylic alcohol (1.0 equiv) dropwise over 20 min.
Reaction: Maintain at -20°C for 4-18 hours (monitor by TLC).
Quench: Quench with aqueous tartaric acid/FeSO4 solution. Stir vigorously until phases separate.
Result: Expect >90% yield and >94% ee .
Protocol B: Stereoselective Alkylation using (-)-DIPM
Procedure for "Self-Regeneration of Stereocenters" using malic acid derivatives.
Dioxanone Synthesis: Condense (-)-Diisopropyl Malate with pivalaldehyde (1.1 equiv) and catalytic p-TsOH in pentane (Dean-Stark) to form the cis-dioxanone.
Enolization: Dissolve the dioxanone (1.0 equiv) in dry THF at -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 45 min to generate the Li-enolate.
Alkylation: Add the electrophile (e.g., MeI, BnBr, 1.2 equiv) slowly.
Warming: Allow to warm to -20°C over 2 hours.
Quench: Pour into saturated NH4Cl. Extract with ether.
Hydrolysis: Treat the alkylated product with mild acid (MeOH/HCl) to recover the
-alkylated malate derivative.
Result: Expect >80% yield and >95:5 dr .
Data Summary Table
Property / Metric
Diethyl Tartrate (DET)
Diisopropyl Malate (DIPM)
CAS Number
87-91-2 (L-form)
83541-68-8 (L-form)
Molecular Weight
206.19 g/mol
218.25 g/mol
Boiling Point
280°C
237°C
Sharpless Epoxidation (ee)
90 - 98% (Excellent)
< 10% (Poor)
Enolate Alkylation (dr)
~80:20 (Good)
> 95:5 (Excellent)
Cost (Research Grade)
Low ($)
Medium ()
Steric Bulk
Moderate (Ethyl)
High (Isopropyl)
References
Sharpless, K. B., et al. (1980).[1] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[2] Link
Seebach, D., et al. (1980). "Self-Reproduction of Chirality in
-Alkylation of -Hydroxycarboxylic Acids." Angewandte Chemie International Edition. Link
Kang, S. H., et al. (2011). "Asymmetric Synthesis of 3-Substituted Morpholinones by L-Malate-mediated Dynamic Kinetic Resolution." Bulletin of the Korean Chemical Society. Link
Sefkow, M. (2001). "Enantioselective Synthesis of (-)-Wikstromol Using a New Approach via Malic Acid." The Journal of Organic Chemistry. Link
Gietl, C. (1992). "Isoenzymes of Malate Dehydrogenase." Biochimica et Biophysica Acta. Link
Technical Comparison: Dimethyl Malate vs. Diisopropyl Malate
Topic: Diisopropyl malate vs dimethyl malate solubility in water Content Type: Publish Comparison Guides. Solubility Dynamics & Workup Strategies in Drug Development Executive Summary: The Hydrophilic-Lipophilic Split Fo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Diisopropyl malate vs dimethyl malate solubility in water
Content Type: Publish Comparison Guides.
Solubility Dynamics & Workup Strategies in Drug Development
Executive Summary: The Hydrophilic-Lipophilic Split
For researchers in asymmetric synthesis and drug formulation, the choice between Dimethyl Malate (DMM) and Diisopropyl Malate (DIPM) is rarely about the chiral center alone; it is a decision dictated by solubility profiles that fundamentally alter downstream processing.
Dimethyl Malate (DMM) acts as a hydrophilic ester. Its short alkyl chains and free hydroxyl group create a molecule with significant water solubility (~120 g/L), making aqueous workups challenging due to poor phase separation and product loss into the aqueous layer.
Diisopropyl Malate (DIPM) acts as a lipophilic ester. The steric bulk and hydrophobicity of the branched isopropyl groups drastically reduce water solubility, rendering it effectively insoluble. This facilitates clean phase separation and efficient removal of water-soluble impurities.
Bottom Line: Use DIPM when you require a robust, scalable aqueous workup. Use DMM only when the specific methyl ester functionality is required for downstream reactivity, and be prepared for a difficult extraction (e.g., salting out or continuous extraction).
Chemical Basis: Structure-Property Relationships (SPR)
The solubility divergence stems from the competition between the polar malate core and the alkyl ester groups.
The Malate Core: Both molecules possess a central 2-hydroxybutanedioate backbone. The hydroxyl (-OH) and carbonyl (C=O) groups are strong hydrogen bond acceptors/donors, driving water solubility.
The Alkyl Modulators:
Methyl Groups (DMM): The methyl group (-CH₃) is the smallest alkyl substituent. It provides minimal lipophilic surface area to counteract the polar core. Consequently, the hydration sphere of water molecules can effectively solvate the entire DMM molecule.
Isopropyl Groups (DIPM): The isopropyl group (-CH(CH₃)₂) introduces significant steric bulk and lipophilicity. The branching disrupts water structuring (entropic penalty) and increases the LogP (partition coefficient), shifting the equilibrium toward the organic phase.
Quantitative Physicochemical Data
The following data aggregates experimental and calculated values to quantify the difference.
Property
Dimethyl Malate (DMM)
Diisopropyl Malate (DIPM)
Impact on Workflow
CAS Number
1587-15-1 (DL)
83541-68-8 (L-isomer)
Identification
Water Solubility (25°C)
~118 g/L (Soluble) [1]
Insoluble / Immiscible [2]
Critical Decision Point
LogP (Octanol/Water)
-0.72 (Est.) [3]
~1.5 - 2.0 (Est.) [4]
Partitioning Efficiency
Molecular Weight
162.14 g/mol
218.25 g/mol
Atom Economy
Boiling Point
104-108°C (10 mmHg)
105-110°C (1 mmHg)
Distillation parameters
Density
1.23 g/mL
1.05 g/mL
Phase Separation Layering
Note on Density: Both esters are denser than water (>1.0 g/mL) or close to it. However, in extraction solvents like Ethyl Acetate or DCM, the organic phase density dictates the layer position. DMM's high density can lead to emulsion formation if the organic solvent density is similar to the aqueous phase.
Experimental Protocols & Workup Strategies
A. The "Self-Validating" Solubility Test
Before committing a valuable intermediate to a bulk extraction, perform this rapid test to confirm the ester's behavior in your specific matrix.
Aliquot: Take 50 µL of the pure ester or reaction concentrate.
Mix: Add 500 µL of deionized water in a clear vial.
Agitate: Vortex for 10 seconds.
Observe:
Result A (Homogeneous/Cloudy but no layer): Indicates DMM . The compound has dissolved or formed a stable emulsion. Action: Do not use simple water wash.
Result B (Distinct Phase Separation): Indicates DIPM . Two clear layers form rapidly. Action: Standard aqueous workup is safe.
B. Protocol: Extracting Dimethyl Malate (The "Salting Out" Method)
Context: You have synthesized DMM and need to remove water-soluble catalysts without losing product.
Saturation: Do not use pure water. Prepare a saturated NaCl (Brine) solution. The high ionic strength reduces the solubility of organic organics (Salting-out effect).
Solvent Choice: Use a polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (too non-polar).
Extraction:
Add EtOAc (3x volume of aqueous phase).
Wash the organic layer twice with saturated Brine.
Crucial Step: Back-extract the combined aqueous layers with fresh EtOAc once more to recover the ~10-15% of DMM that likely partitioned into the water.
Drying: Use anhydrous MgSO₄ (more aggressive than Na₂SO₄) to remove the significant water co-extracted by the polar DMM.
C. Protocol: Extracting Diisopropyl Malate (The "Phase Split" Method)
Context: Standard purification of DIPM.
Quench: Pour reaction mixture into ice-cold dilute HCl (if neutralizing base) or water.
Separation: Transfer to a separatory funnel.
DIPM will form a distinct organic layer (usually bottom if DCM is solvent; top if Ether/Hexane).
Washing:
Wash organic layer with water (to remove polar impurities).
Wash with sat. NaHCO₃ (if removing acid).
Wash with Brine.
Efficiency: Less than <1% product loss to the aqueous phase is typical due to the isopropyl lipophilicity.
Visualization of Workup Logic
The following diagram illustrates the decision matrix for handling these esters based on their solubility properties.
Caption: Decision tree for selecting the appropriate extraction protocol based on the ester's water solubility profile.
Mechanistic Partitioning Diagram
This diagram visualizes the molecular behavior at the Water/Organic interface.
Caption: Comparative partitioning dynamics showing DMM's affinity for the aqueous phase vs. DIPM's retention in the organic phase.
References
Scent.vn. (n.d.). Dimethyl malate CAS# 1587-15-1: Molecular properties. Retrieved March 3, 2026, from [Link]
The Good Scents Company. (n.d.). Dimethyl malate Physical Properties. Retrieved March 3, 2026, from [Link]
Core.ac.uk. (2000). Transdermal Delivery of Opioid Antagonist Prodrugs (LogP Data Context). Retrieved March 3, 2026, from [Link]
Comparative
A Comparative Guide to Chiral Auxiliaries: Diisopropyl Malate vs. Menthol-Based Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, the choice of a chiral auxiliary is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a detailed, data-driven comparison of two distinct classes of chiral auxiliaries: those derived from the readily available natural product menthol, and the less commonly employed diisopropyl malate. By examining their performance in key asymmetric transformations, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of stereoselective syntheses.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary introduces a chiral environment, directing the approach of a reagent to one face of the substrate over the other, thus leading to the formation of one diastereomer in excess. Following the desired transformation, the auxiliary is cleaved and can, ideally, be recovered and reused.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Menthol-Based Auxiliaries: A Legacy of Stereocontrol
Menthol, a naturally abundant and inexpensive terpene, has a long and storied history in asymmetric synthesis. Its derivatives, particularly (-)-8-phenylmenthol, have proven to be highly effective in a range of stereoselective transformations due to their well-defined steric bulk, which effectively shields one face of a prochiral substrate.[1]
Synthesis and Availability
(-)-Menthol is readily available from natural sources or through various synthetic routes.[] The more sterically demanding and often more effective (-)-8-phenylmenthol can be synthesized from (R)-(+)-pulegone in a two-step process involving a copper-catalyzed conjugate addition of a phenyl Grignard reagent followed by reduction.[1][3] This accessibility makes menthol-based auxiliaries an attractive choice for both academic and industrial applications.
Application in Asymmetric Reactions
Menthol-based auxiliaries have demonstrated considerable success in directing the stereochemical outcome of various C-C bond-forming reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of a chiral auxiliary on the dienophile can impart a high degree of facial selectivity. Acrylates of (-)-8-phenylmenthol have been shown to be excellent dienophiles in Lewis acid-catalyzed Diels-Alder reactions, affording high yields and diastereoselectivities. The steric hindrance provided by the phenyl group is thought to favor a specific conformation of the dienophile, leading to a highly stereocontrolled cycloaddition.[][4]
Representative Experimental Protocol: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate
Preparation of (-)-8-Phenylmenthyl Acrylate: To a solution of (-)-8-phenylmenthol and triethylamine in an anhydrous solvent such as dichloromethane at 0 °C, acryloyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography.
Diels-Alder Cycloaddition: The purified (-)-8-phenylmenthyl acrylate is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or boron trichloride (BCl₃), is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred at low temperature until the starting material is consumed.
Work-up and Auxiliary Cleavage: The reaction is quenched with a suitable reagent, such as water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral auxiliary can be cleaved by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the chiral alcohol and allow for the recovery of the (-)-8-phenylmenthol auxiliary.[5]
The diastereoselective alkylation of enolates derived from esters of (-)-8-phenylmenthol provides a reliable method for the synthesis of α-substituted carboxylic acid derivatives. The bulky auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.[6]
Cleavage and Recovery
A significant advantage of menthol-based auxiliaries is the relative ease of cleavage and the high recovery yields of the auxiliary. Reductive cleavage using reagents such as lithium aluminum hydride (LiAlH₄) is a common and effective method to release the desired product as an alcohol and recover the menthol derivative, often in high yield.[5][7]
Diisopropyl Malate: An Alternative Under Scrutiny
Diisopropyl malate, derived from malic acid, represents a structurally different class of potential chiral auxiliary. Malic acid is a readily available and inexpensive chiral building block from the chiral pool. However, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a covalently-bound chiral auxiliary in the context of diastereoselective aldol, Diels-Alder, or alkylation reactions.
Synthesis and Availability
(S)-(-)-Diisopropyl malate is readily synthesized by the esterification of (S)-malic acid with isopropanol, often under acidic catalysis.[8][9] Its availability from inexpensive starting materials makes it an economically attractive candidate.
Documented Applications
While not prominently featured as a traditional chiral auxiliary for C-C bond formation, diisopropyl malate has been utilized in other areas of asymmetric synthesis. It has been employed as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters and serves as a versatile starting material for the synthesis of other chiral molecules, such as lactone lignans.[10] It has also been used as an acylating agent in the lipase-catalyzed kinetic resolution of racemic amines.[11]
The lack of documented use in directing diastereoselectivity in common enolate-based or cycloaddition reactions suggests that diisopropyl malate may not provide the necessary steric bias or conformational rigidity to be an effective chiral auxiliary in these contexts. The flexibility of the malate backbone and the relatively smaller size of the isopropyl groups compared to the bulky substituents on more established auxiliaries like 8-phenylmenthol may contribute to this.
Cleavage
The ester linkages in diisopropyl malate can be cleaved under standard conditions, such as hydrolysis with aqueous base or reduction with lithium aluminum hydride, to yield the corresponding diol.[12]
Head-to-Head Comparison: Performance Data
Reaction Type
Substrate/Reagent
Auxiliary
Conditions
Yield (%)
Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Based on the available scientific literature, menthol-based auxiliaries, particularly (-)-8-phenylmenthol, are demonstrably superior and more versatile for controlling stereochemistry in a wide range of asymmetric reactions, including Diels-Alder and alkylation reactions. Their effectiveness is well-documented, with numerous examples of high diastereoselectivity and yields. Furthermore, their synthesis from readily available precursors and the established protocols for their cleavage and recovery make them a robust and reliable choice for researchers in drug development and organic synthesis.
In contrast, diisopropyl malate, while derived from an inexpensive chiral source, lacks documented evidence of successful application as a traditional chiral auxiliary in the key carbon-carbon bond-forming reactions discussed in this guide. Its primary utility appears to lie in other areas of asymmetric synthesis, such as kinetic resolutions and as a chiral starting material.
For researchers seeking a reliable and effective chiral auxiliary for aldol, Diels-Alder, or alkylation reactions, the evidence strongly supports the use of menthol-based derivatives over diisopropyl malate. Future research may uncover novel applications for malate-derived auxiliaries, but based on current knowledge, their utility in these specific, widely-used transformations is not established.
References
Potin, D., Dumas, F., & Maddaluno, J. (1990). Improved Asymmetric Synthesis of 8-Arylmenthols.
Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908-6909.
Letzel, M. C., Schäfer, H. J., & Fröhlich, R. (2017). Diastereoselective anodic hetero- and homo-coupling of menthol-, 8-methylmenthol- and 8-phenylmenthol-2-alkylmalonates. Beilstein Journal of Organic Chemistry, 13, 33-42.
Newcomb, M., & Curran, D. P. (1999). Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol. Journal of the American Chemical Society, 121(48), 11251-11252.
Garcia-Mera, X., et al. (2013). Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol. Tetrahedron: Asymmetry, 24(15-16), 935-943.
Alves, M. J., et al. (2007). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. Tetrahedron: Asymmetry, 18(14), 1732-1736.
Roos, G. H. P., & Whiteley, C. G. (2003). Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate: Aggregated Lithium Enolate versus "Naked" Enolate. The Journal of Organic Chemistry, 68(13), 5345-5349.
Poulsen, P. H., et al. (2023). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. The Journal of Organic Chemistry, 88(9), 5649-5654.
Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. Available from: [Link]
Evans, D. A. Chapter 1: Enolate Alkylations. Available from: [Link]
Henan Alfa Chemical Co., Ltd. (-)-diisopropyl-l-malate. Available from: [Link]
Csomós, P., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(2), 223-231.
Requirements for an Effective Chiral Auxiliary Enolate Alkylation. Available from: [Link]
Jeong, K. S., et al. (1990). New Chiral Auxiliaries for Enolate Alkylations. Angewandte Chemie International Edition in English, 29(5), 555-556.
PrepChem.com. Synthesis of malonic acid diisopropyl ester. Available from: [Link]
Reddit. Stereoselective enolate reaction with chiral auxiliary. Available from: [Link]
Myers, A. G. Chem 115 Asymmetric Diels-Alder Reactions. Available from: [Link]
Wikipedia. Chiral auxiliary. Available from: [Link]
Huang, Z., et al. (2001). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. The Journal of Organic Chemistry, 66(17), 5717-5722.
Smith, A. B., et al. (2022). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones.
Reetz, M. T. (1986). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 25(3), 180-197.
Castillo, J. C., et al. (2017). Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions. Current Organic Synthesis, 14(6), 834-844.
Massachusetts Institute of Technology. Asymmetric Catalysis of Diels-Alder Reactions. Available from: [Link]
Gondi, V. B., Hagihara, K., & Rawal, V. H. (2010). Diastereoselective and enantioselective Mukaiyama aldol reactions of α-ketoesters using hydrogen bond catalysis.
Poulsen, P. H., et al. (2023). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. eScholarship. Available from: [Link]
Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. Available from: [Link]
Evans, D. A., & Nelson, S. G. (1997). Direct Aldol Reactions of N-Acyloxazolidinones. Journal of the American Chemical Society, 119(27), 6452-6453.
University of Wisconsin-Madison. Diastereoselection in Aldol Reactions. Available from: [Link]
ReactionWeb.io. Ester + 1. LiAlH4 2. H3O+. Available from: [Link]
Myers, A. G. 001 Zimmerman Traxler. Available from: [Link]
Reddit. Why is this ester being cleaved?.... Available from: [Link]
Myers, A. G. Diels-Alder Reaction (Part 2). Available from: [Link]
Lu, T. J., & Lin, C. K. (1994). Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate: Aggregated Lithium Enolate versus "Naked" Enolate. The Journal of Organic Chemistry, 59(16), 4753-4756.
University of Manitoba. Asymmetric Diels-Alder Reactions of. Available from: [Link]
Cost-benefit analysis of diisopropyl malate for scale-up synthesis
Cost-Benefit Analysis of Diisopropyl Malate for Scale-Up Synthesis: A Comparison Guide In the landscape of asymmetric synthesis and drug development, malic acid derivatives serve as foundational chiral building blocks. A...
Author: BenchChem Technical Support Team. Date: March 2026
Cost-Benefit Analysis of Diisopropyl Malate for Scale-Up Synthesis: A Comparison Guide
In the landscape of asymmetric synthesis and drug development, malic acid derivatives serve as foundational chiral building blocks. Among these, (-)-diisopropyl-L-malate (DIPM) is highly valued for its ability to induce strict stereocontrol and resist premature degradation[1]. However, when transitioning from bench-scale discovery to pilot-plant scale-up, process chemists must weigh the superior performance of DIPM against the economic and operational advantages of simpler alternatives like dimethyl malate (DMM) and diethyl malate (DEM)[1][2].
This guide provides a comprehensive cost-benefit analysis, grounded in experimental data and mechanistic causality, to optimize malate ester selection for scale-up synthesis.
Mechanistic Causality: The Role of Steric Bulk
The selection of the ester alkyl group fundamentally alters both the physical properties and the chemical reactivity of the malate derivative[1].
Stereoselectivity via Steric Hindrance: DIPM acts as a highly effective chiral auxiliary. The bulky isopropyl groups create a significant steric shield around the chiral center. During stereoselective alkylation (e.g., in the synthesis of enantiomerically pure α-hydroxylated lactone lignans), this steric bulk restricts the trajectory of incoming nucleophiles or electrophiles, heavily favoring the formation of a single diastereomer[3][4]. Simpler esters like DMM and DEM offer less steric hindrance, often resulting in lower diastereomeric excess (de%) and requiring costly downstream chiral resolution.
Resistance to Hydrolysis: In biological and complex synthetic applications, premature ester cleavage is a major yield-limiting factor. Research demonstrates that diisopropyl malate derivatives are substantially more resistant to hydrolysis than their dimethyl or diethyl counterparts[1]. This stability is essential when using DIPM as a cell-permeable probe for L-malic acid metabolism, as the bulky groups prevent rapid enzymatic breakdown by esterases, allowing the intact molecule to reach its intracellular target[1][5].
Cost-Benefit Analysis: Quantitative Comparison
While DIPM provides unmatched stereocontrol, its synthesis and procurement costs are inherently higher than those of DMM and DEM. The table below synthesizes the physical and economic parameters critical for scale-up evaluation.
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints. This ensures that the process chemist can verify the integrity of the reaction in real-time before proceeding to the next synthetic step.
Protocol A: Scale-Up Esterification of (-)-Diisopropyl-L-Malate
Causality: Direct esterification of L-malic acid with isopropanol requires shifting the thermodynamic equilibrium. Using a Dean-Stark trap allows for the continuous azeotropic removal of water, driving the reaction to completion[2].
Setup: Charge a jacketed reactor with L-malic acid (1.0 eq), an excess of isopropanol (typically 3.0-5.0 eq to act as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or Amberlyst-15 ion exchange resin)[1][2].
Reaction: Heat the mixture to reflux (approx. 85-90 °C). Route the condensate through a Dean-Stark apparatus.
Self-Validation Checkpoint: Monitor the volume of the aqueous phase collecting in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (2.0 eq per mole of malic acid) is collected, confirming full diesterification.
Workup: Cool the mixture, neutralize the acid catalyst with saturated aqueous sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Concentrate the organic layer in vacuo and purify via fractional distillation to yield (-)-diisopropyl-L-malate as a clear, colorless liquid[2][7].
Protocol B: Stereoselective Alkylation using DIPM
Causality: Deprotonation of DIPM must be conducted at cryogenic temperatures to prevent racemization of the sensitive chiral center and to suppress side reactions like self-condensation.
Enolate Generation: Dissolve DIPM in anhydrous THF. Cool the solution to -75 °C under an inert argon atmosphere. Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 eq)[4].
Electrophile Addition: After 2 hours of stirring at -75 °C to -20 °C to ensure complete enolate formation, re-cool to -75 °C and introduce the electrophile (e.g., a benzyl bromide derivative for lignan synthesis)[3][4].
Self-Validation Checkpoint: Quench a small aliquot with saturated ammonium chloride and analyze via chiral GC/MS or HPLC. A diastereomeric ratio (dr) of >95:5 confirms that the steric bulk of the isopropyl groups successfully directed the alkylation[3].
Isolation: Gradually warm the reactor to 5 °C over 15-20 hours, quench the bulk reaction, and isolate the functionalized succinic acid derivative[4].
Logical Workflow Visualization
The following decision matrix illustrates the logical pathway for selecting a malate ester during process development.
Decision matrix for selecting malate esters in scale-up synthesis.
Conclusion
While dimethyl and diethyl malates offer significant cost advantages for standard chemical manufacturing and surfactant production[2], diisopropyl malate remains the superior choice for complex asymmetric synthesis[1][3]. The higher upfront cost of DIPM is frequently offset by the downstream benefits of its use: near-perfect stereocontrol, elimination of costly chiral resolution steps, and robust resistance to hydrolysis[1][4]. Process chemists must evaluate these trade-offs on a per-project basis, utilizing self-validating protocols to ensure scalable and economically viable synthetic routes.
References
Title : Regiocontrolled Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols for the Synthesis of Unsymmetrically Substituted α-Arylnaphthalenes
Source : Researcher.Life
URL : [Link]
Diisopropyl Malate vs. Ethyl Lactate: A Comparative Guide on Green Solvents and Reagents for Sustainable Synthesis
As the pharmaceutical and chemical industries pivot toward sustainable practices, the selection of green solvents and reagents has become a critical parameter in process chemistry. Two bio-derived esters—Ethyl Lactate (E...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical and chemical industries pivot toward sustainable practices, the selection of green solvents and reagents has become a critical parameter in process chemistry. Two bio-derived esters—Ethyl Lactate (EL) and Diisopropyl Malate (DIPM) —have emerged as highly valuable, yet functionally distinct, tools for the synthetic chemist.
This guide provides a rigorous, data-driven comparison of EL and DIPM. By evaluating their physicochemical properties, mechanistic advantages, and optimal applications, researchers can make informed, causality-driven decisions in drug development and organic synthesis.
Physicochemical Profiling & Mechanistic Causality
The utility of a solvent or reagent is dictated by its molecular architecture. Table 1 summarizes the core quantitative data driving the divergent applications of EL and DIPM.
Table 1: Physicochemical Comparison of EL and DIPM
Ethyl Lactate (EL): Produced via the esterification of lactic acid and ethanol, EL possesses a high dipole moment and excellent hydrogen-bonding capacity[1]. This makes it an ideal, 100% biodegradable replacement for toxic petroleum-based volatile organic compounds (VOCs) like NMP or toluene[3]. Its broad miscibility with water allows it to stabilize polar transition states in multi-component reactions[4].
Diisopropyl Malate (DIPM): DIPM is a diester of malic acid and isopropyl alcohol. The presence of two bulky isopropyl groups provides intense steric hindrance. This structural feature drastically reduces its rate of hydrolysis compared to dimethyl or diethyl malates, making it highly robust under basic conditions[2]. Furthermore, its lipophilicity makes it an excellent non-greasy carrier and penetration enhancer in topical formulations[6].
Application Landscapes in Drug Development
A. Reaction Media vs. Chiral Pool Reagents
Because it breaks down into harmless lactic acid and ethanol, EL is heavily utilized as a bulk reaction medium in ligand-free coupling reactions, cycloadditions, and light-induced synthesis[4]. Conversely, DIPM is rarely used as a bulk solvent due to its higher cost and molecular weight; instead, it serves as a highly specialized chiral building block. For example, the chiral center at C-2 combined with the bulky ester groups makes DIPM an ideal starting material for the stereoselective synthesis of enantiomerically pure α-hydroxylated lactone lignans (potent anti-cancer and anti-leishmanial agents)[5].
B. Topical Formulation & Drug Delivery Carriers
Both EL and DIPM are utilized as advanced carriers in topical dermatological treatments, such as formulations containing formic acid for hyperkeratotic lesions or warts[6].
EL's Role: Acts as a highly miscible, low-viscosity carrier that dilutes active acids, reducing local irritation while promoting rapid epidermal penetration[6].
DIPM's Role: Offers superior lipophilicity and emollient properties. Its slower evaporation rate ensures prolonged contact time on the skin, facilitating deeper dermal penetration of active pharmaceutical ingredients (APIs) without the rapid drying effect of smaller solvents[2].
Decision Matrix
The following logical relationship diagram illustrates how to select between EL and DIPM based on specific experimental requirements.
Decision Matrix: Selecting between Ethyl Lactate and Diisopropyl Malate based on workflow needs.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, where the physical behavior of the reaction confirms its success.
Protocol 1: Green Multi-Component Condensation in Ethyl Lactate
Objective: Synthesize heterocycles using EL as a sustainable, recoverable reaction medium.
Causality & Self-Validation: EL provides an optimal dielectric constant to stabilize polar intermediates without requiring phase-transfer catalysts. Due to its complete water miscibility, the successful formation of a lipophilic organic product is self-validated by immediate precipitation upon the addition of water[3].
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with the aldehyde, amine, and active methylene compound (1.0 equiv. each).
Solvent Addition: Add 5.0 volumes of anhydrous Ethyl Lactate[4]. (Note: Ensure EL is freshly distilled if water-sensitive imine intermediates are involved).
Reaction: Stir the mixture at 80 °C for 4–6 hours. The moderate boiling point of EL (154 °C) prevents solvent loss while providing sufficient thermal energy[1].
Isolation (Self-Validation Step): Cool to room temperature. Slowly add deionized water. The immediate formation of a precipitate confirms the reaction's completion, as the lipophilic product crashes out of the aqueous-EL mixture[3].
Recovery: Filter the precipitate. The EL/water filtrate can be subjected to fractional distillation to recover the ethyl lactate, ensuring a closed-loop green process.
Protocol 2: Stereoselective Alkylation of (S)-(-)-Diisopropyl Malate
Objective: Generate enantiopure succinic acid derivatives as precursors for lactone lignans[5].
Causality & Self-Validation: Using DIPM instead of dimethyl malate is critical. The bulky isopropyl ester groups provide intense steric shielding, which directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereomeric excess (d.e.). Furthermore, these bulky groups resist premature hydrolysis during the strongly basic enolization step[2].
Step-by-Step Methodology:
Enolization: In a rigorously dried Schlenk flask under argon, dissolve (S)-(-)-Diisopropyl Malate (1.0 equiv) in anhydrous THF. Cool to -78 °C.
Deprotonation (Self-Validation Step): Dropwise add Lithium Diisopropylamide (LDA, 2.1 equiv) to form the lithium dianion. Validation: The solution must remain homogeneous; the steric bulk of the isopropyl groups prevents unwanted self-condensation or polymerization[2].
Alkylation: Slowly introduce the target benzyl bromide derivative (1.1 equiv). Maintain at -78 °C for 2 hours, then gradually warm to -20 °C[5].
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. The highly lipophilic nature of the diisopropyl esters ensures complete partitioning into the organic phase.
Saponification: Subject the purified intermediate to controlled basic hydrolysis (LiOH, THF/H₂O) to cleave the isopropyl esters, yielding the enantiopure substituted succinic acid for subsequent lactonization[5].
Workflow: Stereoselective synthesis of lignan precursors using Diisopropyl Malate.
Efficiency of diisopropyl malate in Michael addition reactions
Efficiency of Diisopropyl Malate in Michael Addition Reactions: A Comparative Guide For researchers and drug development professionals designing complex synthetic routes, the selection of the correct Michael donor is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Efficiency of Diisopropyl Malate in Michael Addition Reactions: A Comparative Guide
For researchers and drug development professionals designing complex synthetic routes, the selection of the correct Michael donor is a critical determinant of both reaction efficiency and stereochemical outcome. A frequent point of divergence in synthetic planning is the choice between diisopropyl malate (a chiral pool derivative) and diisopropyl malonate (an active methylene compound). While their nomenclature is nearly identical, their chemical behavior, mechanistic activation, and applications in asymmetric Michael additions are fundamentally different.
This guide objectively compares the performance, mechanistic causality, and operational efficiency of diisopropyl malate against its non-hydroxylated counterpart and other common alternatives.
Chemical Space & Mechanistic Causality
To achieve high stereoselectivity in Michael additions, chemists rely on either substrate-controlled or catalyst-controlled asymmetry. The structural differences between malates and malonates dictate which pathway must be utilized.
Diisopropyl malate is derived from naturally occurring L-malic acid and contains an
-hydroxyl group.
Causality of Activation: To function as a Michael donor, diisopropyl malate requires a strong base (typically >2 equivalents of LDA) at cryogenic temperatures (-78 °C). The first equivalent of base deprotonates the hydroxyl group, while the second deprotonates the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-carbon. This forms a highly rigid, internally chelated lithium alkoxide-enolate.
Efficiency: The bulky isopropyl ester groups work in tandem with the rigid chelate ring to sterically shield one face of the enolate. When the Michael acceptor approaches, it is forced to attack from the less hindered face, resulting in exceptional diastereomeric ratios (dr). This methodology has been highly efficient in the enantioselective total synthesis of complex ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Unlike the malate, diisopropyl malonate lacks an internal chiral center and possesses an active methylene group flanked by two esters.
Causality of Activation: It does not require harsh cryogenic conditions or strong lithium bases. Instead, it is activated by mild organocatalysts (e.g., chiral thiourea-amines or rubidium prolinate)[1].
Efficiency: The efficiency of diisopropyl malonate heavily outpaces smaller esters like diethyl malonate in asymmetric synthesis. The bulky isopropyl groups restrict the degrees of freedom within the hydrogen-bonded transition state of the catalyst-substrate complex. This steric locking prevents background racemic pathways, consistently yielding higher enantiomeric excess (ee)[2].
Fig 1. Mechanistic pathways comparing substrate-controlled vs. catalyst-controlled Michael additions.
Comparative Performance Data
When designing a scalable drug intermediate, the choice between these reagents dictates the operational parameters of the plant. Below is a quantitative comparison of their performance in standard Michael addition workflows.
Parameter
Diisopropyl Malate
Diisopropyl Malonate
Diethyl Malonate (Alternative)
Primary Application
Complex chiral building blocks (e.g., Lignans)
General asymmetric C-C bond formation
General C-C bond formation
Stereocontrol Mechanism
Internal (Substrate-directed)
External (Catalyst-directed)
External (Catalyst-directed)
Base / Catalyst Required
Stoichiometric LDA (2.2+ eq)
Organocatalyst (5–10 mol%)
Organocatalyst (5–10 mol%)
Operating Temperature
-78 °C (Strictly Cryogenic)
0 °C to 25 °C
0 °C to 25 °C
Typical Chemical Yield
60% – 85%
85% – 99%
80% – 95%
Stereoselectivity
High dr (>95:5)
High ee (85% – 99%)
Moderate ee (70% – 85%)
Scalability
Moderate (Requires cryogenic reactors)
Excellent (Mild conditions)
Excellent (Mild conditions)
Data synthesized from Seebach's alkoxide-enolate methodologies[3] and contemporary organocatalytic benchmarks[2],[4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the self-validating causality behind each critical step in the respective workflows.
Protocol A: Diastereoselective Michael Addition using Diisopropyl Malate
This protocol leverages the inherent chirality of the malate core to direct the incoming Michael acceptor.
Preparation of the Base: In a flame-dried Schlenk flask under argon, add diisopropylamine (2.4 eq) to anhydrous THF. Cool to -78 °C. Add n-BuLi (2.3 eq) dropwise and stir for 30 minutes.
Causality: A slight excess of LDA ensures complete double deprotonation without leaving unreacted n-BuLi, which would act as a highly reactive, unwanted nucleophile.
Enolate Generation: Add diisopropyl malate (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
Causality: The first equivalent of LDA deprotonates the
-hydroxyl group; the second deprotonates the -carbon. This forms the active, chelated lithium alkoxide-enolate required for facial selectivity.
Electrophile Addition: Slowly add the Michael acceptor (e.g., an enone, 1.1 eq) at -78 °C. Stir for 4–16 hours depending on the electrophile's reactivity.
Quenching & Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the diastereomerically pure adduct.
Fig 2. Step-by-step experimental workflow for diisopropyl malate Michael addition via Li-enolate.
Protocol B: Enantioselective Michael Addition using Diisopropyl Malonate
This protocol utilizes external catalyst control, making it highly efficient for scale-up.
Catalyst Preparation: In a standard reaction vial, dissolve the chiral organocatalyst (e.g., Rubidium L-prolinate or a bifunctional thiourea, 5–10 mol%) in a suitable solvent (e.g., CHCl₃) at room temperature.
Donor Addition: Add diisopropyl malonate (1.2 eq) to the catalyst solution.
Causality: The catalyst forms a hydrogen-bonded complex with the active methylene, increasing its nucleophilicity while simultaneously creating a rigid chiral pocket.
Acceptor Addition: Add the Michael acceptor (1.0 eq). Stir at room temperature until completion (monitored by TLC, typically 12–24 hours).
Workup & Purification: Dilute with CH₂Cl₂, wash with water, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Conclusion & Strategic Recommendations
Select Diisopropyl Malate when your target molecule requires an
-hydroxyl group and you need to establish multiple contiguous stereocenters with high internal diastereocontrol (e.g., total synthesis of natural products). Be prepared to support cryogenic infrastructure and stoichiometric lithium bases.
Select Diisopropyl Malonate when you need to establish a single new stereocenter via conjugate addition with high enantiomeric excess. Its bulky isopropyl groups make it vastly superior to diethyl malonate in organocatalytic systems, and its ability to operate at room temperature makes it the premier choice for scalable pharmaceutical manufacturing.
Diisopropyl Malate vs. Diisopropyl Tartrate in Sharpless Epoxidation: A Structural & Mechanistic Analysis
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Status: High-Precision Mechanistic Review Executive Summary: The Privileged Ligand vs. The Structural Mism...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists
Status: High-Precision Mechanistic Review
Executive Summary: The Privileged Ligand vs. The Structural Mismatch
In the context of the Sharpless Asymmetric Epoxidation (SAE) , the comparison between Diisopropyl Tartrate (DIPT) and Diisopropyl Malate (DIPM) is not a comparison of two viable alternatives, but rather a study in ligand design necessity .
Diisopropyl Tartrate (DIPT): The "Gold Standard" ligand. Its
-symmetric vicinal diol structure allows it to bridge two titanium centers, forming the catalytically active dimer responsible for high enantioselectivity (>90% ee).
Diisopropyl Malate (DIPM): A structural analog lacking the second hydroxyl group. It is mechanistically incompetent for standard SAE. It cannot form the requisite bridged dimeric species, resulting in racemic products (0% ee) and serving as a "negative control" that highlights the critical role of the tartrate backbone.
Recommendation: Use (+)- or (-)-DIPT for all asymmetric epoxidation campaigns. Use Malate esters only as substrates or in unrelated transformations (e.g., diastereoselective alkylations), never as the chiral ligand for SAE.
Structural & Mechanistic Comparison
The failure of Diisopropyl Malate to induce enantioselectivity is directly linked to its inability to coordinate Titanium in the specific geometry required for oxygen transfer.
Ligand Architecture
Feature
Diisopropyl Tartrate (DIPT)
Diisopropyl Malate (DIPM)
Structure
or 2,3-dihydroxybutanedioate
or 2-hydroxybutanedioate
Coordination
Bidentate/Bridging Diol: Two -OH groups allow simultaneous binding to two Ti atoms.
Monodentate/Chelating Mono-ol: Only one -OH group available for alkoxide bonding.
Symmetry
-Symmetric: Identical environment regardless of binding orientation.
Tartrate Mechanism: The two hydroxyl groups of a single tartrate molecule bind to different titanium atoms. This bridging effect locks the two Ti centers into a rigid
-symmetric scaffold. This rigidity creates a well-defined "chiral pocket" where the allylic alcohol and TBHP coordinate in a specific orientation.
Malate Failure: Malate has only one hydroxyl group (the
-OH). It cannot bridge two titanium centers effectively. Instead, it likely forms a monomeric species or a non-specific aggregate. Without the rigid bridge, the oxidant and substrate can approach from multiple trajectories, leading to a racemic mixture .
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between Tartrate (successful bridging) and Malate (failed coordination).
Performance Benchmarks
The following data summarizes the performance differences. Note that "Malate" data is derived from mechanistic principles and control studies of monodentate ligands in Ti-mediated oxidation.
Metric
Diisopropyl Tartrate (DIPT)
Diisopropyl Malate (DIPM)
Enantiomeric Excess ()
90 – 98%
< 5% (Racemic)
Catalytic Turnover
High (in presence of Molecular Sieves)
Low / Unpredictable
Predictability
High (Follows "Sharpless Mnemonic")
None
Reaction Rate
Moderate (accelerated by active dimer)
Slow (lack of activation)
Substrate Scope
Broad (Primary/Secondary Allylic Alcohols)
N/A
Key Insight: The bulky isopropyl groups in DIPT (vs. Diethyl Tartrate) are often preferred because they improve the solubility of the catalyst in CH₂Cl₂ and slightly enhance the ee for specific substrates by increasing the rigidity of the chiral pocket. Malate lacks the coordination geometry to leverage this steric bulk.
Experimental Protocol: The Validated System
Since Diisopropyl Malate is not a functional ligand, the following protocol details the correct use of Diisopropyl Tartrate (DIPT) . This protocol is self-validating: the appearance of a specific color change and the requirement for molecular sieves are critical control points.
Reagents & Preparation
Titanium(IV) isopropoxide (
): Distill before use. Air sensitive.
(+)- or (-)-Diisopropyl Tartrate (DIPT): 1.2 – 1.5 equivalents relative to Ti.
t-Butyl Hydroperoxide (TBHP): 5.0 – 6.0 M solution in decane (anhydrous).
Molecular Sieves (4Å): Activated (powdered <5 micron is best). Crucial to prevent catalyst deactivation by water.
Step-by-Step Workflow
Catalyst Assembly (The "Aging" Step):
In a flame-dried flask under Argon, charge activated 4Å MS and dry CH₂Cl₂ (DCM).
Cool to -20 °C .
Add Ti(OiPr)₄ (1.0 equiv).
Add DIPT (1.2 equiv) dropwise.
Critical Checkpoint: Stir for 20-30 minutes at -20 °C. This allows the formation of the active dimeric species
Add the Allylic Alcohol (1.0 equiv) dissolved in minimal DCM.
Stir for 10-20 minutes to allow the alcohol to coordinate to the Titanium center, displacing an isopropoxide ligand.
Oxidation:
Cool the mixture to -20 °C to -40 °C (depending on substrate reactivity).
Add TBHP (2.0 equiv) slowly via syringe.
Observation: The solution often turns a pale yellow.
Quench & Workup:
Monitor by TLC.[2] Upon completion (usually 2-4 hours), quench with water or aqueous tartaric acid/FeSO₄ solution (to destroy excess peroxide).
Note: The workup for DIPT reactions can be difficult due to emulsion formation. The "Citric Acid Method" or "Sodium Hydroxide/Brine" method is recommended to hydrolyze the titanium tartrate complex.
References
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
Woodard, S. S., Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 1. Kinetics.[3][4] Journal of the American Chemical Society, 113(1), 106–113. Link
Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[4][5][6][7][8] Journal of the American Chemical Society, 113(1), 113–126. Link
Gao, Y., et al. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link
Schlegel, H. B. (Wayne State University). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Schlegel Group Research.[2][9] Link
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing not just their synthetic pathways, but the lifecycle management of their reagents. Diisopro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing not just their synthetic pathways, but the lifecycle management of their reagents. Diisopropyl malate (CAS: 83541-68-8 for the (-)-L-isomer, 6947-09-7 for the general compound) is a highly valuable chiral auxiliary and a 1[1].
However, the very structural features that make it useful in the lab—specifically, the bulky isopropyl groups that confer resistance to enzymatic and chemical hydrolysis[1]—demand rigorous, mechanistically sound disposal procedures. Improper disposal not only risks regulatory non-compliance but can also lead to the accumulation of persistent organics in municipal wastewater systems.
Below is the definitive operational guide for the safe handling and disposal of diisopropyl malate, designed to provide self-validating protocols and clear mechanistic rationales.
Physicochemical Hazard Profile
To design an effective disposal strategy, we must first understand the physical parameters of the compound. The data below dictates our logistical approach to waste segregation and destruction.
Slightly denser than water; phase separation will occur in dilute aqueous waste streams[2].
Hydrolysis Resistance
High
Steric hindrance from isopropyl groups requires elevated pH and extended reaction times for degradation[1].
Disposal Methodologies: The Mechanistic Rationale
The EPA outlines two primary pathways for the destruction of organic esters: thermal destruction and chemical hydrolysis[3]. As scientists, we must choose the pathway based on the waste matrix.
1. Thermal Destruction (Incineration)
The Causality: Diisopropyl malate is a non-halogenated organic ester. When subjected to high-temperature commercial incineration, it undergoes complete oxidation, yielding only carbon dioxide and water. This is the preferred method for bulk or high-purity waste because it entirely eliminates the risk of environmental persistence and avoids the generation of secondary liquid waste streams.
2. Base-Catalyzed Hydrolysis
The Causality: For dilute aqueous solutions or small-scale experimental residues, direct incineration is logistically inefficient. Instead, we exploit the ester linkages. Because the bulky isopropyl groups create significant steric hindrance[1], standard neutral hydrolysis is too slow. By utilizing a strong base (NaOH) to drive saponification, we forcefully cleave the molecule into isopropanol and sodium malate. These resulting byproducts are highly water-soluble and readily biodegradable by unacclimated activated sludges in municipal biological treatment facilities[3].
Protocol A: Segregation and Packaging for Bulk Incineration
Use Case: Pure reagent disposal, highly concentrated organic fractions, or expired stock.
Segregation: Collect diisopropyl malate waste in a dedicated, chemically compatible container (HDPE or glass). Crucial Step: Strictly segregate this from halogenated waste streams. Mixing non-halogenated esters with halogenated solvents (e.g., dichloromethane) during incineration can lead to the formation of highly toxic polychlorinated dioxins, significantly increasing your disposal costs and environmental liability[3].
Labeling: Clearly label the container as "Non-Halogenated Organic Waste - Contains Diisopropyl Malate." Include the CAS number (83541-68-8 or 6947-09-7) to ensure accurate manifesting[2][4].
Storage: Store in a well-ventilated flammable storage cabinet. Despite its high boiling point (236°C)[2], it must be kept isolated from strong oxidizers to prevent exothermic reactions.
Manifesting: Coordinate with an EPA-approved licensed waste disposal facility. Under RCRA, pure diisopropyl malate is not a specifically listed hazardous waste (no U- or P-code)[5], but it must be managed under general non-hazardous organic waste protocols unless mixed with characteristic flammable solvents (D001)[5].
Use Case: Dilute aqueous waste (<5% organics) from cellular assays or extraction washes.
Note: This procedure must be validated against your institution's specific effluent discharge permits.
Alkalinization: In a fume hood, slowly add 1 M Sodium Hydroxide (NaOH) to the aqueous diisopropyl malate waste until the pH reaches strictly
12.0.
Kinetic Degradation: Stir the mixture vigorously for 4 to 6 hours at room temperature. Mechanistic note: The steric bulk of the isopropyl groups significantly slows the nucleophilic attack of the hydroxide ion[1]. Do not shorten this reaction time.
System Validation (Quality Control): To ensure this is a self-validating protocol, extract a 1 mL aliquot with ethyl acetate. Analyze the organic layer via TLC (Thin-Layer Chromatography) or GC-MS. The complete disappearance of the diisopropyl malate peak confirms successful saponification.
Neutralization: Carefully neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is stabilized between 6.5 and 7.5.
Discharge: The neutralized solution, now containing only trace isopropanol and sodium malate, can typically be disposed of down the drain with copious amounts of water, contingent upon your local Publicly Owned Treatment Works (POTW) regulations and the Clean Water Act[6].
Waste Management Decision Workflow
Decision matrix for diisopropyl malate disposal based on waste composition and volume.
US Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
eCFR. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
Regulations.gov. "Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.